Precision Metabolic Mapping: Applications of L-Serine [1-13C, 15N] in Flux Analysis
Part 1: Strategic Rationale & Mechanistic Basis[1] The "Serine Node" in Metabolic Disease In the landscape of immunometabolism and oncology, serine is not merely a protein building block; it is a central hub for One-Carb...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Rationale & Mechanistic Basis[1]
The "Serine Node" in Metabolic Disease
In the landscape of immunometabolism and oncology, serine is not merely a protein building block; it is a central hub for One-Carbon (1C) metabolism, redox homeostasis, and nucleotide synthesis.[1] While [U-13C] serine is a common "shotgun" tracer, it often obscures the specific fate of individual atoms due to rapid scrambling.[1]
Why L-Serine [1-13C, 15N]?
This specific dual-labeled isotopologue is a precision tool designed to decouple the fate of the carbon backbone (carboxyl group) from the side-chain (hydroxymethyl group) while simultaneously tracking nitrogen disposal .
The 1-13C Advantage: Unlike [3-13C] serine, which traces the one-carbon unit into the folate cycle (and subsequently into nucleotides), [1-13C] serine specifically traces the decarboxylation events . It answers the question: Is serine being used for biosynthesis (protein/lipids) or is it being burned through the Glycine Cleavage System (GCS) to support mitochondrial redox potential?
The 15N Advantage: It allows you to distinguish whether intracellular glycine and glutamate pools are derived de novo from serine import or recycled from other sources.
Mechanistic Atom Mapping
To interpret flux data correctly, one must understand the atomic transitions.[1]
Serine Hydroxymethyltransferase (SHMT):
Input: L-Serine [1-13C, 15N] (Label is on Carboxyl C1 and Alpha-Amino N).
Insight: The appearance of M+1 (13C) CO2 or M+1 (15N) Glutamate (via reassimilation of ammonia) is a direct proxy for mitochondrial GCS activity.
Figure 1: Atom mapping of L-Serine [1-13C, 15N]. Note that the 1C folate pool remains unlabeled, making this tracer specific for catabolic flux (GCS) and protein incorporation, rather than nucleotide synthesis.[1]
Part 2: Experimental Protocol (Self-Validating System)
This protocol is designed for adherent cancer cell lines (e.g., HCT116, A549) but can be adapted for suspension cells.[1]
Phase 1: Preparation & Equilibration
Critical Control: Standard FBS contains high levels (~300-500 µM) of unlabeled serine. You must use Dialyzed FBS (dFBS) to remove background serine, otherwise, isotopic enrichment will be diluted, and data will be uninterpretable.[1]
Phase 3: Quenching & Extraction (The "Cold" Chain)
Metabolism is fast. A delay of seconds can alter the metabolite pool.
Quench:
Place plate on a bed of dry ice.
Aspirate media rapidly.
Immediately add 1 mL of -80°C Extraction Solvent (80% Methanol / 20% Water).
Extract:
Incubate at -80°C for 15 minutes (precipitates proteins).
Scrape cells into the solvent on dry ice.
Transfer to Eppendorf tubes.
Centrifuge at 14,000 x g for 10 min at 4°C.
Collect supernatant (metabolites) and dry under Nitrogen gas.[1][4]
Phase 4: LC-MS/MS Analysis
Serine and Glycine are small, polar molecules.[1] Reverse Phase (C18) chromatography is often poor for retaining them.[1] HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard here.
Part 3: Data Interpretation & Quantitative Analysis
Mass Isotopomer Distribution (MID)
The raw output is the intensity of different mass isotopomers (M+0, M+1, etc.).[1] You must correct for natural abundance (using software like IsoCor or Polu) before interpretation.[1]
Table 1: Expected Labeling Patterns
Metabolite
Isotopomer
Composition
Biological Interpretation
Serine
M+2
13C1, 15N1
Unmetabolized tracer (intracellular pool).
Glycine
M+0
Unlabeled
Imported from media or synthesized from unlabeled glucose.[1]
Glycine
M+2
13C1, 15N1
Direct SHMT Flux. Derived directly from the tracer.[1]
Glutamate
M+1
15N1
Transamination. Nitrogen from Serine was transferred to Alpha-Ketoglutarate.
Glutathione
M+2
Glycine-derived
Indicates Serine Glycine GSH synthesis.
ATP/GTP
M+0
Unlabeled
Crucial Check: If Purines are M+0, it confirms the 1C unit (C3) was unlabeled, validating the tracer specificity.[1]
Calculating Flux Ratios
To quantify the contribution of Serine to the Glycine pool:
If this ratio is 1.0, all intracellular glycine is derived from serine.[1] If it is 0.5, half comes from serine, half from uptake or recycling.[1]
Troubleshooting & Validation
Issue: Low enrichment in intracellular Serine M+2.
Cause: High concentration of unlabeled serine in the media (did you use dFBS?) or massive de novo synthesis from glucose (check M+0).[1]
Issue: Appearance of M+1 Glycine.
Cause: Likely recycling.[1] If Glycine M+2 is cleaved by GCS, the 15N-Ammonia can be re-incorporated into Glutamate, which can then transaminate Glyoxylate back to Glycine (rare, but possible).[1]
Part 4: Case Study Application
Context: A researcher investigates if a specific lung cancer subtype relies on the Glycine Cleavage System (GCS) to maintain mitochondrial NADH levels.
Experiment: Compare Wild Type (WT) vs. GCS-Knockout (KO) cells using L-Serine [1-13C, 15N].
Expected Results:
WT Cells: High levels of Glycine M+2.[1] High rate of 13CO2 release (requires headspace analysis or specialized traps).[1]
KO Cells:
Accumulation of Glycine M+2: Since GCS is blocked, Glycine cannot be degraded.[1]
Depletion of NADH: Mitochondrial redox stress increases.
Growth Defect: Rescued by adding Formate (providing the 1C units that GCS usually provides).
This specific tracer proves that the cells were using Serine
Glycine CO2 (burning carbon) rather than just incorporating Serine into protein.[1]
References
Maddocks, O. D., et al. (2017). "Modulating the therapeutic response of tumours to dietary serine and glycine starvation."[1] Nature. [Link][1]
Labuschagne, C. F., et al. (2014). "Serine, but not glycine, supports one-carbon metabolism and proliferation of cancer cells."[1] Nature. [Link][1]
Yang, M., & Vousden, K. H. (2016). "Serine and one-carbon metabolism in cancer."[1] Nature Reviews Cancer. [Link][1]
MetaboAnalyst. "LC-MS Spectra Processing and Analysis Protocols." [Link]
Unraveling Cellular Fates: A Technical Guide to Metabolic Pathway Tracing with Dual-Labeled L-Serine 1-¹³C, ¹⁵N
Introduction: L-Serine, A Central Hub of Cellular Metabolism L-serine, a non-essential amino acid, occupies a critical nexus in the intricate web of cellular metabolism. Far from being a mere constituent of proteins, ser...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: L-Serine, A Central Hub of Cellular Metabolism
L-serine, a non-essential amino acid, occupies a critical nexus in the intricate web of cellular metabolism. Far from being a mere constituent of proteins, serine serves as a pivotal precursor for a vast array of biosynthetic pathways essential for cell proliferation, survival, and function.[1] Its carbon and nitrogen backbone is utilized in the synthesis of other amino acids such as glycine and cysteine, lipids including sphingolipids and phospholipids, and is a principal donor of one-carbon units for the folate and methionine cycles.[2][3] These cycles are fundamental for the biosynthesis of nucleotides (the building blocks of DNA and RNA) and for cellular methylation reactions that regulate gene expression and protein function.[4]
Given this central role, aberrant serine metabolism has been implicated in numerous pathological states, including cancer and neurological disorders.[5][6] Consequently, the ability to precisely trace the metabolic fate of L-serine within a biological system is of paramount importance for researchers, scientists, and drug development professionals seeking to understand disease mechanisms and identify novel therapeutic targets.[7]
Stable isotope tracing, a powerful technique that introduces non-radioactive, heavy-isotope-labeled molecules into a system, allows for the meticulous tracking of atoms as they traverse metabolic networks.[8] By employing L-serine labeled with both Carbon-13 (¹³C) at the first carbon position and Nitrogen-15 (¹⁵N) at the amino group (L-serine 1-¹³C, ¹⁵N), we can simultaneously follow the journey of both the carbon and nitrogen moieties of this crucial amino acid. This dual-labeling strategy offers a significant advantage over single-label experiments by providing a more comprehensive and nuanced view of how serine contributes to distinct metabolic pathways, thereby enabling a more robust and insightful analysis of cellular metabolic reprogramming.[][10]
This in-depth technical guide provides the foundational knowledge and practical methodologies for designing, executing, and interpreting metabolic tracing studies using dual-labeled L-serine 1-¹³C, ¹⁵N. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Rationale for Dual-Labeling: Tracing Carbon and Nitrogen in Concert
The strategic choice of L-serine 1-¹³C, ¹⁵N as a tracer is rooted in the desire to simultaneously elucidate the metabolic fates of both the carbon skeleton and the amino group of serine. This dual-pronged approach provides a richer dataset compared to single-isotope experiments.
The ¹³C label at the C1 position allows for the tracking of the carboxyl group of serine. This is particularly insightful for understanding pathways where this carbon is either retained or lost. For instance, in the conversion of serine to glycine, the C1 carbon is lost as part of a one-carbon unit that enters the folate cycle.[11]
Concurrently, the ¹⁵N label on the amino group enables the tracing of nitrogen flux. This is crucial for dissecting pathways of amino acid biosynthesis and degradation, as well as nucleotide synthesis, where the nitrogen from serine is incorporated into purine and pyrimidine rings. By monitoring the incorporation of ¹⁵N into downstream metabolites, we can quantify the contribution of serine's nitrogen to these vital cellular components.[12]
The primary advantages of this dual-labeling strategy can be summarized as follows:
Simultaneous Flux Analysis: It allows for the concurrent quantification of both carbon and nitrogen metabolic fluxes, providing a more holistic view of cellular metabolism.[13]
Enhanced Mass Spectrometry Resolution: The combined mass shift from both ¹³C and ¹⁵N isotopes provides a greater separation from the unlabeled endogenous metabolites in mass spectrometry analysis, thereby increasing the accuracy and confidence of detection.[]
Disambiguation of Metabolic Pathways: In complex metabolic networks, dual-labeling can help to distinguish between pathways that may be convoluted in single-label experiments.
Experimental Design: A Step-by-Step Approach to a Self-Validating Protocol
A well-designed stable isotope tracing experiment is paramount for generating high-quality, interpretable data. The following protocol outlines a robust workflow for cell culture-based experiments, which can be adapted for in vivo studies.
I. Cell Culture and Labeling
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling and harvesting. This is critical as the metabolic state of cells can vary significantly with cell density and growth phase.
Media Preparation: Prepare custom culture media that is devoid of endogenous L-serine. This "serine-free" base medium is essential to ensure that the sole source of serine is the labeled tracer you introduce. The base medium should be supplemented with all other necessary amino acids and nutrients.
Tracer Introduction (The "Pulse"): To initiate the tracing experiment, replace the standard culture medium with the prepared serine-free medium supplemented with a known concentration of L-serine 1-¹³C, ¹⁵N. The concentration of the labeled serine should be carefully chosen to mimic physiological levels or to achieve a specific experimental objective.
Time-Course Sampling: Harvest cells at multiple time points following the introduction of the labeled serine. This allows for the analysis of the kinetics of label incorporation into downstream metabolites, providing insights into metabolic flux rates. A typical time course may include early time points (e.g., 1, 5, 15 minutes) to capture rapid metabolic events and later time points (e.g., 1, 4, 8, 24 hours) to observe the labeling of more distal metabolites and the approach to isotopic steady-state.
II. Metabolite Extraction: Quenching Metabolism and Preserving Integrity
Rapidly quenching all enzymatic activity is crucial to prevent metabolic changes during sample processing.
Washing: Quickly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular labeled serine.
Quenching and Extraction: Immediately add a pre-chilled extraction solvent, typically 80% methanol, to the cells. This simultaneously halts metabolic activity and extracts polar metabolites.
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
Centrifugation and Supernatant Collection: Centrifuge the samples at a high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Carefully collect the supernatant, which contains the extracted metabolites.
Drying and Storage: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.
Experimental Workflow Diagram
Caption: A generalized workflow for a dual-labeled L-serine tracing experiment in cell culture.
Analytical Methodologies: Detecting the Labeled Metabolites
The analysis of stable isotope-labeled metabolites requires sensitive and high-resolution analytical techniques. The two primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely used technique for metabolomics due to its high sensitivity, selectivity, and throughput.[14]
Protocol for LC-MS/MS Analysis:
Sample Reconstitution: Reconstitute the dried metabolite extracts in an appropriate solvent, typically a mixture of water and an organic solvent like acetonitrile, compatible with the chosen liquid chromatography method.
Chromatographic Separation: Inject the reconstituted sample onto a liquid chromatography system. For polar metabolites, hydrophilic interaction liquid chromatography (HILIC) is often the method of choice as it provides good retention and separation.
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. A high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, is essential to accurately measure the mass-to-charge ratio (m/z) of the metabolites and their isotopologues (molecules that differ only in their isotopic composition).[15]
Data Acquisition: Acquire data in full scan mode to detect all ions within a specified m/z range. Additionally, use tandem MS (MS/MS) to fragment specific ions of interest. This provides structural information and can help to confirm the identity of metabolites and the position of the labels.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information about molecules. While generally less sensitive than MS, it is highly quantitative and can provide unique insights into the positional labeling of metabolites.
Protocol for NMR Analysis:
Sample Preparation: Reconstitute the dried metabolite extracts in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard for quantification.
NMR Data Acquisition: Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra. For more complex mixtures, two-dimensional (2D) NMR experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are invaluable.[16][17] An ¹H-¹³C HSQC spectrum correlates the chemical shifts of directly bonded protons and carbons, which can help to resolve overlapping signals and definitively identify labeled metabolites.[18]
Data Analysis and Interpretation: From Raw Data to Biological Insight
The analysis of data from dual-labeling experiments is a multi-step process that requires specialized software and a solid understanding of metabolic biochemistry.
Data Analysis Pipeline
Caption: A schematic of the data analysis pipeline for dual-isotope tracing experiments.
Peak Picking and Metabolite Identification: The first step is to process the raw analytical data to identify and quantify the peaks corresponding to different metabolites. This is typically done using specialized software that compares the measured m/z values and retention times (for LC-MS) or chemical shifts (for NMR) to a database of known metabolites.
Natural Abundance Correction: A critical step in the analysis of stable isotope tracing data is to correct for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O).[19] This correction is necessary to accurately determine the fractional enrichment of the tracer in each metabolite pool. Software tools like IsoCorrectoR are available for this purpose.[19]
Isotopologue Distribution Analysis: After natural abundance correction, the distribution of isotopologues for each metabolite is determined. For a dual-labeled experiment, this will be a multivariate distribution, reflecting the incorporation of both ¹³C and ¹⁵N.
Metabolic Flux Analysis (MFA): The isotopologue distribution data can be used to calculate the relative or absolute rates (fluxes) of metabolic reactions. This often involves the use of computational models that simulate the flow of labeled atoms through the metabolic network. Bayesian models are particularly powerful for simultaneously inferring carbon and nitrogen fluxes.[13]
Case Study: Tracing Serine Metabolism in Gastric Cancer Cells
A study by Wang et al. (2022) utilized dual-labeled L-serine to investigate the effects of a natural compound, Skullcapflavone II (SkII), on the metabolism of gastric cancer (GC) cells.[20] They used both ¹³C₆-D-glucose to monitor de novo serine synthesis and ¹⁵N,¹³C₃-L-serine to track serine uptake and its downstream metabolism.
Their findings, summarized in the table below, demonstrate how dual-labeled serine can provide quantitative insights into metabolic reprogramming.
Metabolite
Labeling from ¹⁵N,¹³C₃-L-serine (Control)
Labeling from ¹⁵N,¹³C₃-L-serine (SkII Treated)
Interpretation
L-Serine
High
Significantly Reduced
SkII inhibits the uptake of extracellular serine.
Glycine
High
Significantly Reduced
Reduced serine uptake leads to decreased glycine synthesis from serine.
GSH
Moderate
Significantly Reduced
The flux from serine to glutathione (GSH) synthesis is impaired.
This table is a simplified representation of the data presented in the cited study for illustrative purposes.
This case study exemplifies the power of dual-labeled L-serine in elucidating the mechanism of action of a potential anti-cancer agent by quantitatively assessing its impact on specific metabolic pathways.
Visualizing the Metabolic Fates of Dual-Labeled L-Serine
The following diagram illustrates the primary metabolic pathways that can be traced using L-serine 1-¹³C, ¹⁵N.
Caption: Major metabolic fates of the ¹³C and ¹⁵N atoms from dual-labeled L-serine.
Conclusion and Future Directions
The use of dual-labeled L-serine 1-¹³C, ¹⁵N in stable isotope tracing studies offers an unparalleled level of detail in the investigation of cellular metabolism. By enabling the simultaneous tracking of both carbon and nitrogen, this approach provides a more comprehensive and accurate picture of metabolic fluxes, particularly in the context of complex diseases like cancer. The methodologies outlined in this guide, from experimental design to data analysis, provide a robust framework for researchers to uncover novel insights into the intricate roles of serine metabolism in health and disease.
Future advancements in analytical instrumentation, particularly in the field of mass spectrometry imaging, will likely enable the spatial resolution of dual-isotope tracing, allowing researchers to visualize metabolic heterogeneity within tissues and tumors.[21] Coupled with increasingly sophisticated computational modeling tools, the future of metabolic research with dual-labeled tracers promises to be both exciting and profoundly impactful for the development of next-generation therapeutics.
References
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. Available from: [Link]
Choi, J., & Coloff, J. L. (2019). Natural isotope correction of MS/MS measurements for metabolomics and (13) C fluxomics. Metabolites, 9(3), 52. Available from: [Link]
Lane, A. N., & Fan, T. W. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 93. Available from: [Link]
Evans, C. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics. YouTube. Available from: [Link]
Wang, Y., et al. (2022). ¹³C6‐D‐glucose and ¹⁵N,¹³C3‐L‐serine tracers reveal that SkII affects serine metabolic flux in GC cells. ResearchGate. Available from: [Link]
Keshari, K. R., & Kurhanewicz, J. (2015). (13)C Tracer Studies of Metabolism in Mouse Tumor Xenografts. ResearchGate. Available from: [Link]
Taraszka, J. A., et al. (2014). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(10), 1826–1836. Available from: [Link]
Ros, R., et al. (2020). The serine–glycine–one-carbon metabolic network orchestrates changes in nitrogen and sulfur metabolism and shapes plant development. The Plant Cell, 32(11), 3565–3587. Available from: [Link]
Wolosker, H., et al. (2020). Serine chirality guides metabolic flow between one-carbon metabolism and neuromodulator synthesis. bioRxiv. Available from: [Link]
Rybak, P., & Rzeszowska-Wolny, J. (2020). One-carbon metabolism and nucleotide biosynthesis as attractive targets for anticancer therapy. Cancers, 12(11), 3124. Available from: [Link]
Cordell, R. L., et al. (2021). One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 17(1), e9833. Available from: [Link]
Metallo, C. M., et al. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 13(6), 698–709. Available from: [Link]
Chokkathukalam, A., et al. (2014). Isotope Calculation Gadgets: A Series of Software for Isotope-Tracing Experiments in Garuda Platform. Metabolites, 4(3), 689–703. Available from: [Link]
Wishart, D. S. (2007). NMR Spectroscopy for Metabolomics Research. Current Pharmaceutical Biotechnology, 8(5), 287–296. Available from: [Link]
Lane, A. N., & Fan, T. W. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. In Metabolomics: Methods and Protocols (pp. 141–175). Humana Press. Available from: [Link]
Cordell, R. L., et al. (2021). One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. ResearchGate. Available from: [Link]
Waters Corporation. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Available from: [Link]
Öman, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 413. Available from: [Link]
Li, B., et al. (2022). Spatiotemporally resolved metabolomics and isotope tracing reveal CNS drug targets. Acta Pharmaceutica Sinica B, 12(5), 2186–2196. Available from: [Link]
de Koning, T. J., & Klomp, L. W. (2004). L-serine in disease and development. Biochemical Journal, 381(Pt 1), 1–13. Available from: [Link]
Ros, R., et al. (2020). The serine-glycine-one carbon metabolic network orchestrates changes in nitrogen and sulfur metabolism and shapes plant development. ResearchGate. Available from: [Link]
Zhang, H., et al. (2017). Software for Quantitative Proteomic Analysis Using Stable Isotope Labeling and Data Independent Acquisition. Analytical Chemistry, 89(17), 9409–9416. Available from: [Link]
Su, X., et al. (2017). AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments. Bioinformatics, 33(21), 3491–3493. Available from: [Link]
Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and isotope tracing. Cell, 173(4), 822–835.e15. Available from: [Link]
Kalhan, S. C., & Hanson, R. W. (2012). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. Journal of Biological Chemistry, 287(22), 18034–18044. Available from: [Link]
Wu, G., et al. (2013). 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. Analytical Chemistry, 85(15), 7438–7445. Available from: [Link]
Agilent Technologies. (n.d.). A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways. ResearchGate. Available from: [Link]
Gunda, V., et al. (2016). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of Proteome Research, 15(3), 1017–1024. Available from: [Link]
Shih, Y. C., et al. (2023). Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry. Frontiers in Pharmacology, 14, 1289133. Available from: [Link]
Bedia, C., et al. (2018). Simultaneous tracing of carbon and nitrogen isotopes in human cells. Metabolic Engineering, 49, 110–118. Available from: [Link]
Williamson Lab. (n.d.). SOFTWARE. Available from: [Link]
UC Davis Stable Isotope Facility. (2024). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Available from: [Link]
He, S., et al. (2022). Serine, glycine and one-carbon metabolism in cancer (Review). Oncology Reports, 48(3), 167. Available from: [Link]
Liu, Y., et al. (2022). Effects of l-Serine on Macrolide Resistance in Streptococcus suis. mSystems, 7(4), e00424-22. Available from: [Link]
Cordell, R. L., et al. (2021). One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 17(1), e9833. Available from: [Link]
Heinrich, P., et al. (2018). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. Bioinformatics, 34(20), 3535–3542. Available from: [Link]
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advantages of 1-13C 15N labeled amino acids in NMR spectroscopy
Title: Precision Isotope Labeling: A Technical Guide to 1-13C 15N Amino Acids in High-Resolution NMR Executive Summary For decades, Uniform ( ) labeling has been the gold standard for protein NMR. However, as structural...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Precision Isotope Labeling: A Technical Guide to 1-13C 15N Amino Acids in High-Resolution NMR
Executive Summary
For decades, Uniform (
) labeling has been the gold standard for protein NMR. However, as structural biology moves toward high-molecular-weight complexes (>50 kDa), Intrinsically Disordered Proteins (IDPs), and pharmaceutical screening, uniform labeling hits a physical wall: spectral crowding and rapid transverse relaxation () caused by extensive dipolar and scalar couplings.
This guide details the strategic implementation of
labeled amino acids (carbonyl-carbon and amide-nitrogen labeled). Unlike uniform labeling, this specific isotopic pattern acts as a spectral filter, eliminating side-chain noise and scalar coupling broadening while retaining the critical backbone "fingerprint" required for assignment and ligand binding studies.
Part 1: The Physics of Selectivity
To understand the advantage of
labeling, we must analyze the quantum mechanical penalties of uniform labeling.
Elimination of Scalar Coupling Broadening
In a uniformly labeled protein, every carbon is coupled to its neighbor. The
is coupled to , , and .
The Problem (Uniform): The
coupling (~35 Hz) acts as a passive scalar coupling during acquisition in carbon dimensions, contributing to line broadening and signal loss, particularly in larger proteins where linewidths are already critical.
The Solution (
): By labeling only the carbonyl carbon (), the remains (silent). The strong and couplings are strictly eliminated. The result is a singlet carbonyl resonance with significantly narrower linewidths.
Relaxation and the Dipolar Bath
In large proteins, the dominant relaxation mechanism is Dipolar Coupling.
Mechanism: The density of protons and
nuclei in a uniformly labeled side-chain creates a dense "bath" of dipoles that facilitates rapid magnetization decay (short ).
Advantage:
labeling removes the side-chain network. When combined with deuteration (), this creates a "sparse spin system." The nucleus has no directly attached protons and is isolated from other carbons, dramatically extending relaxation times and allowing signal detection in complexes exceeding 100 kDa.
Diagram: Magnetization Transfer Pathways
The following diagram contrasts the active couplings in Uniform vs.
labeling, highlighting the "Silent Zones" that prevent signal loss.
Caption: Comparison of active scalar couplings. Red nodes indicate active interfering couplings in uniform labeling. Green nodes show the isolated backbone spin pair in 1-13C labeling, eliminating C-C broadening.
Part 2: Strategic Applications
Amino Acid Type Selective Assignment (Combinatorial Labeling)
In crowded HSQC spectra (e.g., IDPs), assignment is impossible due to overlap.
Strategy: Prepare multiple samples.
Sample A: Uniform 15N (All residues visible).
Sample B:
Valine only.
Sample C:
Leucine only.
Outcome: By overlaying HSQC and HNCO spectra, you can unambiguously identify residues by type. The HNCO experiment will only yield peaks for residues preceded by the labeled amino acid (due to
In Structure-Activity Relationship (SAR) studies, the goal is to map ligand binding sites.
The Edge: Uniform labeling produces side-chain signals that can obscure the amide fingerprint region or complicate automated peak picking.
1-13C 15N Advantage: Provides a "clean" backbone map. Chemical Shift Perturbations (CSP) are monitored on the amide (
) and Carbonyl (). Since the side chains are invisible, there is zero chance of side-chain resonance overlap leading to false positives in ligand binding detection.
Part 3: Experimental Workflow & Protocols
Synthesis: The "Scrambling" Trap
Critical Warning: When using E. coli for selective labeling, metabolic scrambling is the primary failure mode. Bacteria are efficient chemists; they will convert labeled Aspartate into Threonine or Methionine, diluting your label and creating "ghost" peaks.
Recommended System:Cell-Free Protein Synthesis (CFPS) or Auxotrophic Strains .[1]
Why CFPS? It is an open system with no active metabolic pathways to convert amino acids. If you add
Valine, it stays Valine.
Protocol: Cell-Free Synthesis for Selective Labeling
Step
Action
Technical Rationale
1. Prep
Use an S30 extract (wheat germ or E. coli) dialyzed to remove endogenous amino acids.
Ensures the only amino acids available are the ones you add.
2. Mix
Add 19 unlabeled amino acids (1 mM each).
Provides building blocks for the rest of the protein.
3. Label
Add Target AA (e.g., Valine) at 2 mM.
Higher concentration drives incorporation and outcompetes any residual unlabeled AA.
4. Reaction
Incubate at 30°C (E. coli) or 26°C (Wheat Germ) for 16-24h.
Lower temps favor folding and solubility over aggregation.
5. Purify
Ni-NTA or Strep-Tactin purification.
Standard affinity tags work; no special handling required.
Pulse Sequence: The HNCO Filter
The primary experiment for this labeling scheme is the 2D or 3D HNCO .
Pulse Sequence Logic:
Start: Magnetization on
.
Transfer 1: INEPT to
.
Transfer 2: Specific transfer to
via (~15 Hz).
Evolution: Chemical shift evolution of
.
Detection: Transfer back to
for detection.
Note: The HNCA experiment will FAIL or be extremely inefficient because the
is . Do not schedule HNCA experiments on these samples.
Part 4: Data Presentation & Analysis
Comparative Data: Uniform vs. Selective
Feature
Uniform ()
Selective ()
Linewidth ()
Broad (~15-20 Hz) due to
Narrow (~5-8 Hz)
Sidechain Signals
Full visibility (crowded)
Invisible (Clean)
Assignment
Sequential ( connectivity)
Residue-Type Identification & connectivity
Molecular Weight Limit
~30-40 kDa (without deuteration)
>100 kDa (with deuteration)
Cost
High (requires labeled Glucose)
Variable (Uses small amounts of specific AA)
Assignment Workflow Diagram
The following flowchart illustrates the "Divide and Conquer" approach using selective labeling.
Caption: Workflow for de-convoluting complex spectra using parallel selective labeling samples.
References
Kainosho, M., et al. (2006). "Optimal isotope labelling for NMR protein structure determinations." Nature, 440, 52–57.
Tugarinov, V., & Kay, L. E. (2004). "An isotope labeling strategy for methyl TROSY spectroscopy." Journal of Biomolecular NMR, 28, 165–172.
Apponyi, M. A., et al. (2008).[2] "Cell-free protein synthesis for analysis by NMR spectroscopy." Methods in Molecular Biology, 426, 257-268.[2]
Takeuchi, K., et al. (2008). "Amino-acid-selective isotope labeling of proteins for NMR spectroscopy using a cell-free protein synthesis system." Methods in Molecular Biology, 607, 43-56.
Weigelt, J., et al. (2002).[3] "Selective labeling of amino acids in the production of proteins for NMR studies using an auxotrophic E. coli strain." Journal of Biomolecular NMR, 22, 281-289.
A Technical Guide to Interrogating the Serine-Glycine One-Carbon Network Using L-Serine-1-¹³C-¹⁵N
Foreword: The Centrality of One-Carbon Metabolism The Serine-Glycine One-Carbon (SGOC) network is a cornerstone of cellular metabolism, orchestrating the transfer of one-carbon units for a multitude of vital biosynthetic...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Centrality of One-Carbon Metabolism
The Serine-Glycine One-Carbon (SGOC) network is a cornerstone of cellular metabolism, orchestrating the transfer of one-carbon units for a multitude of vital biosynthetic processes.[1][2][3][4][5] This intricate network is fundamental for the synthesis of nucleotides (purines and thymidylate), amino acids, and lipids, while also playing a critical role in maintaining redox balance and supporting cellular methylation reactions.[3][4][5] Given its profound impact on cell growth and proliferation, it is no surprise that dysregulation of the SGOC pathway is implicated in a range of pathologies, most notably cancer, but also cardiovascular and neurological disorders.[1][2][6][7]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on leveraging stable isotope-resolved metabolomics (SIRM) to quantitatively probe the SGOC network. Specifically, we will focus on the application of L-serine labeled at the C1 position with Carbon-13 and the amino group with Nitrogen-15 (L-serine-1-¹³C-¹⁵N), a powerful tracer for dissecting the intricate flow of carbon and nitrogen through this vital metabolic hub.
Foundational Principles: Why L-Serine-1-¹³C-¹⁵N?
Stable isotope tracing is a powerful methodology that allows for the quantitative analysis of metabolic fluxes—the rates of biochemical reactions within a cell.[8][9] By introducing a metabolite labeled with a heavy isotope, such as ¹³C or ¹⁵N, we can trace its journey through interconnected metabolic pathways.[8][10] The choice of tracer is paramount and dictates the specific metabolic questions that can be addressed.
L-serine is a non-essential amino acid that sits at a critical nexus of cellular metabolism.[8] It can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate or taken up from the extracellular environment.[8] Serine serves as the primary donor of one-carbon units to the folate cycle, a key component of the SGOC network.[1][3]
The strategic placement of labels in L-serine-1-¹³C-¹⁵N provides a unique advantage for studying the SGOC network:
The ¹³C at the C1 position (carboxyl group): This label is lost as ¹³CO₂ during the conversion of serine to pyruvate by serine dehydratase. However, it is retained during the conversion of serine to glycine by serine hydroxymethyltransferase (SHMT), a key entry point into the one-carbon network.[11] Tracking this ¹³C allows for the direct measurement of flux through SHMT and into downstream pathways that utilize the glycine backbone.
The ¹⁵N in the amino group: This label allows for the simultaneous tracking of nitrogen fate. This is particularly insightful for understanding the interplay between amino acid metabolism and nucleotide synthesis, as the nitrogen from serine can be incorporated into purine and pyrimidine rings.
By simultaneously tracing both carbon and nitrogen, L-serine-1-¹³C-¹⁵N enables a more comprehensive and nuanced understanding of the SGOC network's dynamics compared to single-labeled tracers.
Experimental Design: A Self-Validating System
A robust experimental design is the bedrock of any successful isotope tracing study. The following considerations are crucial for ensuring the generation of high-quality, interpretable data.
Cell Culture and Labeling Conditions
Choice of Media: It is essential to use a custom-formulated medium that lacks unlabeled serine and glycine. This ensures that the observed isotopic enrichment is a direct result of the metabolism of the supplied L-serine-1-¹³C-¹⁵N. The concentration of the labeled serine should be carefully chosen to mimic physiological levels or to test specific hypotheses.
Isotopic Steady State: For metabolic flux analysis, it is often desirable to reach an isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time. The time required to reach a steady state varies depending on the cell type and the specific metabolic pathways being investigated. A time-course experiment is recommended to determine the optimal labeling duration.
Control Groups: Appropriate control groups are essential for data interpretation. These should include:
Cells grown in media with unlabeled serine.
Blank samples (media only) to identify background signals.
Time zero samples (cells harvested immediately after the addition of labeled media) to determine the initial isotopic enrichment.
Experimental Workflow
The overall workflow for a stable isotope tracing experiment using L-serine-1-¹³C-¹⁵N can be visualized as follows:
Caption: A generalized experimental workflow for stable isotope tracing.
Methodologies: From Benchtop to Data
Detailed Protocol: Cell Labeling and Metabolite Extraction
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
Cells of interest
Serine and glycine-free cell culture medium
L-serine-1-¹³C-¹⁵N
Phosphate-buffered saline (PBS), ice-cold
80% Methanol (LC-MS grade), pre-chilled to -80°C[9]
Cell scrapers
Microcentrifuge tubes, pre-chilled
Liquid nitrogen
Procedure:
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency.
Media Preparation: Prepare the labeling medium by supplementing the serine and glycine-free base medium with L-serine-1-¹³C-¹⁵N to the desired final concentration. Pre-warm the medium to 37°C.
Both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for analyzing isotopically labeled metabolites.[10][13]
Mass Spectrometry (MS): Typically coupled with liquid chromatography (LC-MS), this is the most common technique for stable isotope tracing studies.[14] It offers high sensitivity and can resolve different isotopologues (molecules of the same elemental composition but with different isotopic compositions) based on their mass-to-charge ratio.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the position of the isotopic label within a molecule, which can be invaluable for distinguishing between different metabolic pathways.[13] While generally less sensitive than MS, NMR is non-destructive and can provide quantitative information on a wide range of metabolites simultaneously.[13]
Data Analysis and Interpretation
Isotopologue Distribution and Fractional Enrichment
The raw data from the analytical instrument will consist of signal intensities for different mass isotopologues of each metabolite.[16] This data is used to calculate the Mass Isotopologue Distribution (MID), which is the fractional abundance of each isotopologue.[16]
Table 1: Illustrative Mass Isotopologue Distribution Data
Metabolite
Isotopologue
Fractional Abundance (Mean ± SD)
Glycine
M+0
0.25 ± 0.03
M+1
0.60 ± 0.05
M+2
0.15 ± 0.02
Serine
M+0
0.10 ± 0.01
M+1
0.05 ± 0.01
M+2
0.85 ± 0.04
M+n indicates the mass isotopologue with 'n' heavy isotopes incorporated.
From the MID, the fractional enrichment can be calculated, which represents the percentage of the metabolite pool that has incorporated the isotopic label.
Tracing the Metabolic Fate of L-Serine-1-¹³C-¹⁵N
The dual-labeled serine allows for the deconvolution of several key metabolic pathways:
Caption: Metabolic fate of L-serine-1-¹³C-¹⁵N in the SGOC network.
Serine to Glycine Conversion: The conversion of serine to glycine by SHMT will result in glycine labeled with both ¹³C and ¹⁵N. The abundance of this M+2 glycine isotopologue is a direct measure of the flux through this reaction.
One-Carbon Unit Donation: The ¹³C from the glycine backbone can then be transferred to tetrahydrofolate to form one-carbon units, which are subsequently used for the synthesis of purines and thymidylate.
Nitrogen Incorporation into Purines: The ¹⁵N from serine will be incorporated into the purine ring, allowing for the quantification of de novo purine synthesis.
Transsulfuration Pathway: Serine can also be utilized in the transsulfuration pathway for the synthesis of cysteine.
Metabolic Flux Analysis (MFA)
For a more quantitative understanding of the SGOC network, the isotopic labeling data can be used in conjunction with computational models for Metabolic Flux Analysis (MFA).[15] MFA integrates the experimental data with a stoichiometric model of cellular metabolism to calculate the rates of all intracellular fluxes.
Table 2: Example Metabolic Flux Ratios
Flux Ratio
Value (Mean ± SD)
Interpretation
Glycine Synthesis / Serine Uptake
0.75 ± 0.08
75% of incoming serine is converted to glycine.
Purine Synthesis / Glycine Synthesis
0.40 ± 0.05
40% of newly synthesized glycine is used for purine synthesis.
Applications in Research and Drug Development
The use of L-serine-1-¹³C-¹⁵N to study the SGOC network has broad applications:
Elucidating Disease Mechanisms: Understanding how the SGOC network is rewired in diseases like cancer can reveal novel therapeutic targets.[9]
Drug Discovery and Development: This technique can be used to assess the mechanism of action of drugs that target metabolic pathways.[9] By observing how a drug perturbs the flux through the SGOC network, researchers can gain insights into its efficacy and potential off-target effects.
Understanding Fundamental Biology: Isotope tracing with L-serine-1-¹³C-¹⁵N can be used to answer fundamental questions about how cells regulate metabolic pathways in response to different environmental cues.
Conclusion
The use of L-serine-1-¹³C-¹⁵N in stable isotope-resolved metabolomics provides a powerful and nuanced approach to studying the serine-glycine one-carbon network. By carefully designing experiments, employing robust analytical techniques, and utilizing appropriate data analysis methods, researchers can gain unprecedented insights into the dynamics of this critical metabolic pathway. This in-depth understanding is crucial for advancing our knowledge of cellular physiology and for the development of novel therapeutic strategies for a range of human diseases.
References
McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. Retrieved from [Link]
Lane, A. N., & Fan, T. W. (2022). Studying Metabolism by NMR-Based Metabolomics. Frontiers in Molecular Biosciences, 9, 868971. [Link]
Wang, Y., et al. (2023). Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy. Journal of Hematology & Oncology, 16(1), 99. [Link]
Garcia-Gomez, C., & Wellen, K. E. (2020). The complexity of the serine glycine one-carbon pathway in cancer. Journal of Cell Biology, 219(1), e201907022. [Link]
Ros, R., & Ros-Palau, R. (2020). The serine-glycine-one carbon metabolic network orchestrates changes in nitrogen and sulfur metabolism and shapes plant development. The Plant Cell, 32(11), 3565-3587. [Link]
Liu, X., et al. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. [Link]
Locasale, J. W. (2013). Serine, glycine and the one-carbon cycle: cancer metabolism in full circle. Nature Reviews Cancer, 13(8), 572-583. [Link]
Wolosker, H., et al. (2024). Serine chirality guides metabolic flow between one-carbon metabolism and neuromodulator synthesis. bioRxiv. [Link]
NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]
Li, Y., et al. (2023). Functional Characterization and Metabolic Engineering of Key Genes in L-Cysteine Biosynthesis in Bacillus licheniformis. Metabolites, 13(6), 743. [Link]
Liu, R., et al. (2022). Serine, glycine and one-carbon metabolism in cancer (Review). International Journal of Oncology, 60(5), 1-15. [Link]
Kumar, A., et al. (2021). Targeted NMR-based serum metabolic profiling of serine, glycine and methionine in acute-on-chronic liver failure patients: Possible insights into mitochondrial dysfunction. Metabolomics, 17(7), 61. [Link]
Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell Metabolism, 25(1), 27-42. [Link]
Hui, S., et al. (2020). Isotope tracing-based metabolite identification for mass spectrometry metabolomics. Nature Methods, 17(12), 1217-1225. [Link]
Li, Y., & Zhang, J. (2025). The role and research progress of serine metabolism in tumor cells. Frontiers in Oncology, 15, 1369824. [Link]
Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and isotope tracing. Cell, 173(4), 822-837. [Link]
Thureen, P. J., et al. (1995). Pathways of serine and glycine metabolism in primary culture of ovine fetal hepatocytes. Pediatric Research, 38(5), 775-782. [Link]
Wishart, D. S., et al. (2025). Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. Metabolomics, 21(1), 1. [Link]
ResearchGate. (n.d.). (PDF) Targeted NMR-based serum metabolic profiling of serine, glycine and methionine in acute-on-chronic liver failure patients: Possible insights into mitochondrial dysfunction. Retrieved from [Link]
Oxford Academic. (n.d.). 10 Disorders of One-Carbon Metabolism. Retrieved from [Link]
Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]
ResearchGate. (n.d.). The metabolic fates of serine. Retrieved from [Link]
Metabolon. (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Retrieved from [Link]
PubMed. (2021, June 21). Targeted NMR-based serum metabolic profiling of serine, glycine and methionine in acute-on-chronic liver failure patients: Possible insights into mitochondrial dysfunction. Retrieved from [Link]
Springer Medizin. (n.d.). Serine metabolism in tumor progression and immunotherapy. Retrieved from [Link]
EMBL. (n.d.). Guide to sample cleanup and storage – Metabolomics Core Facility. Retrieved from [Link]
MDPI. (n.d.). The Pivotal Role of One-Carbon Metabolism in Neoplastic Progression During the Aging Process. Retrieved from [Link]
ACS Publications. (2026, January 29). Chemical Proteomics Reveals Regulation of Bile Salt Hydrolases via Oxidative Post-translational Modifications. Retrieved from [Link]
L-serine 1-13C 15N as a tracer for photorespiration in plant biology
Topic: L-serine 1-13C 15N as a tracer for photorespiration in plant biology Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Metabolic Engineers Precision Metabolic Flux Analysis of Photoresp...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: L-serine 1-13C 15N as a tracer for photorespiration in plant biology
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Metabolic Engineers
Precision Metabolic Flux Analysis of Photorespiration using L-Serine [1-
C,
N]
Executive Summary
Photorespiration (the C2 cycle) is a high-flux metabolic pathway essential for recycling 2-phosphoglycolate produced by the oxygenase activity of Rubisco.[1] While traditionally viewed as wasteful, recent evidence suggests it plays a critical role in nitrogen assimilation, redox balance, and one-carbon metabolism.
This guide details the application of L-Serine [1-
C, N] as a dual-isotope tracer. Unlike single-labeled precursors, this specific isotopologue allows researchers to simultaneously deconvolute the fate of the photorespiratory carbon skeleton (recycling to the Calvin-Benson cycle) and the nitrogen pool (re-assimilation vs. transamination). Furthermore, it provides a unique mechanistic handle to distinguish between the forward flux (Serine Glycerate) and the reversible retro-conversion (Serine Glycine), a critical metric in evaluating photorespiratory efficiency and herbicide modes of action.
Mechanistic Basis & Atom Mapping
To design valid experiments, one must understand the specific atom transitions of L-Serine [1-
C, N] within the photorespiratory matrix.
The Tracer Profile
L-Serine [1-
C]: The label is on the carboxyl carbon ().
L-Serine [
N]: The label is on the -amino nitrogen.
Competing Metabolic Fates
Upon entering the peroxisome, the tracer faces two primary competing pathways. The distribution of mass isotopologues in downstream metabolites reveals the dominant flux.
Mechanism: Serine donates its amino group to Glyoxylate to form Glycine and Hydroxypyruvate.
Isotopic Outcome:
Hydroxypyruvate: Retains the Carbon skeleton (
C). Loses Nitrogen. [1-C]Hydroxypyruvate (M+1) .
Glycine: Receives the Nitrogen (
N). The Carbon skeleton comes from unlabeled Glyoxylate. [N]Glycine (M+1) .
Pathway B: Retro-Conversion (SHMT Reversibility)
Enzyme: Serine Hydroxymethyltransferase (SHMT).
Mechanism: Serine is cleaved into Glycine and a C1 unit (5,10-Methylene-THF).
Isotopic Outcome:
Glycine: Retains both the Carboxyl Carbon (
C) and the Nitrogen (N) from the parent Serine. [1-C, N]Glycine (M+2) .
Key Technical Insight: The ratio of M+1 Glycine (from SGAT) to M+2 Glycine (from SHMT) is a direct readout of the reversibility of the mitochondrial/peroxisomal serine node, a parameter often overlooked in standard flux models.
Figure 1: Atom mapping of L-Serine [1-
C, N] showing divergent isotopic signatures for forward flux vs. retro-conversion.[1][2]
Experimental Protocol
This protocol is designed for Arabidopsis thaliana leaf discs or whole-rosette hydroponic feeding. It ensures rapid isotopic steady-state and minimal metabolic perturbation.
Materials
Tracer: L-Serine [1-
C, 99%; N, 98%] (e.g., Cambridge Isotope Labs, Sigma).
Buffer: 10 mM MES-KOH (pH 5.8) with 0.1% Tween-20 (surfactant for leaf uptake).
Quenching Agent: Liquid Nitrogen (
).
Extraction Solvent: Chloroform:Methanol:Water (1:2.5:1 v/v/v), pre-chilled to -20°C.
Workflow: Leaf Disc Feeding
This method minimizes transport lag times compared to root feeding.
Preparation: Punch 8mm leaf discs from healthy rosettes (4-6 weeks old). Float them adaxial side up on distilled water in a Petri dish under growth light (100–150
mol ) for 30 minutes to recover from wounding stress.
Pulse Labeling:
Replace water with 5 mM L-Serine [1-
C, N] solution.
Incubate under light for time points: 0, 5, 15, 30, and 60 minutes.
Note: 5 mM is saturating for uptake but physiological enough to avoid osmotic shock.
Washing: Quickly dip discs ( < 2 sec) in ice-cold unlabeled buffer to remove surface tracer.
Quenching: Immediately clamp discs in aluminum foil and plunge into
. Speed is critical to stop metabolic turnover (turnover time of Glycine/Serine pools is < 20s).
Extraction:
Grind tissue to fine powder in
.
Add 1 mL cold extraction solvent per 100 mg tissue.
Vortex (30s) and shake at 4°C (15 min).
Centrifuge (14,000 x g, 10 min). Collect supernatant.
Add water to induce phase separation. Collect the upper polar phase (amino acids/organic acids).
Analytical Instrumentation (LC-MS)
Gas Chromatography (GC-MS) requires derivatization which can complicate N-label analysis. LC-HRMS (High-Resolution Mass Spectrometry) is preferred for direct detection.
Mobile Phase: A: 20 mM Ammonium Acetate (pH 9.0); B: Acetonitrile.
MS Mode: Negative Ion Mode (for organic acids like Glycerate/Hydroxypyruvate) and Positive Ion Mode (for Amino Acids). Switching mode is required.
Data Interpretation & Quantitative Analysis
The raw data will provide Mass Isotopomer Distributions (MIDs). You must correct for natural isotope abundance before calculating flux.[3]
Expected Mass Shifts
Metabolite
Parent m/z (Unlabeled)
M+1 Origin
M+2 Origin
Interpretation
Serine
104.035 (M-H)-
Tracer (Input)
Tracer (Double)
Monitor uptake stability.
Glycine
74.024 (M-H)-
N (from SGAT)
C + N (from SHMT)
Ratio M+1/M+2 = Forward/Reverse Flux.
Hydroxypyruvate
103.003 (M-H)-
C (from SGAT)
N/A
Direct precursor to Glycerate.
Glycerate
105.019 (M-H)-
C (from HPR)
N/A
Confirming C-skeleton recycling to Calvin Cycle.
Glutamate
146.045 (M-H)-
N (Transamination)
N/A
Tracks Nitrogen exit from photorespiration.
Calculating Flux Ratios
To quantify the "leakage" of Serine back to Glycine (retro-flux), use the following ratio derived from the Glycine isotopologues:
High
: Indicates inefficient forward processing, often seen under high or specific mutant backgrounds (e.g., hpr1).
Low
: Indicates tight coupling of the photorespiratory cycle (efficient recycling).
Applications in Research & Development
Herbicide Mode of Action (MoA)
Many herbicides target amino acid biosynthesis or photosynthesis.
Experiment: Treat plants with a candidate compound and feed L-Serine [1-
C, N].
Signature: A blockage in the conversion of Serine to Glycerate (accumulation of M+1 Hydroxypyruvate or Serine, depletion of M+1 Glycerate) pinpoints inhibition of SGAT or HPR (Hydroxypyruvate Reductase).
Engineering Photorespiratory Bypasses
Synthetic biology aims to bypass photorespiration to increase yield (e.g., the South et al. Science 2019 bypass).
Validation: In bypass plants, the flux of
N from Serine into Glutamate (via SGAT) should decrease if the engineered pathway successfully diverts Glycolate metabolism away from the peroxisome. The L-Serine [1-C, N] tracer provides the definitive proof of altered nitrogen topology.
Stress Physiology
Under drought stress, stomata close, lowering internal
and increasing photorespiration.
Application: Use the tracer to measure the "Photorespiratory Nitrogen Drag." Quantify how much Nitrogen is locked into the Glycine/Serine loop versus being available for primary assimilation.
References
Timm, S., et al. (2013).[4] "Serine Acts as a Metabolic Signal for the Transcriptional Control of Photorespiration-Related Genes in Arabidopsis."[4][5] Plant Physiology. Link[4]
Fu, X., et al. (2022).[1][6] "Integrated flux and pool size analysis in plant central metabolism reveals unique roles of glycine and serine during photorespiration."[1][6][7] Nature Plants. Link
Szecowka, M., et al. (2013). "Metabolic fluxes in an illuminated Arabidopsis rosette." The Plant Cell. Link
Cambridge Isotope Laboratories. "Stable Isotope-Labeled Amino Acids: L-Serine." Link
Ma, F., et al. (2021).[3] "13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo."[3] bioRxiv.[3] Link[3]
Application Note: Precision Preparation of L-Serine [1-13C, 15N] Internal Standards for LC-MS/MS Bioanalysis
Executive Summary & Scientific Rationale In quantitative metabolomics and pharmacokinetic assays, L-Serine presents unique challenges due to its high polarity, ubiquity in biological matrices (endogenous background), and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
In quantitative metabolomics and pharmacokinetic assays, L-Serine presents unique challenges due to its high polarity, ubiquity in biological matrices (endogenous background), and susceptibility to in-source fragmentation.
This guide details the preparation and utilization of L-Serine [1-13C, 15N] as a Stable Isotope Labeled (SIL) Internal Standard. Unlike fully labeled analogs (e.g., U-13C3, 15N), this specific isotopologue requires a nuanced understanding of mass spectrometry fragmentation physics.
Critical Mechanism: The [1-13C] label is located on the carboxyl carbon (C1). During standard positive-mode electrospray ionization (ESI+) collision-induced dissociation (CID), serine typically undergoes neutral loss of water and carbon monoxide (HCOOH type loss). Because the CO lost originates from C1, the 13C label is frequently lost during fragmentation , while the 15N label is retained.
Failure to account for this "Label Loss" phenomenon results in monitoring incorrect MRM transitions and assay failure. This protocol integrates this mechanistic insight into the workflow.
Chemical & Physical Specifications
Property
Unlabeled L-Serine
L-Serine [1-13C, 15N]
Formula
C3H7NO3
(13C)C2H7(15N)O3
Monoisotopic Mass
105.0426 Da
107.0435 Da (+2.0009)
Precursor Ion [M+H]+
106.05 m/z
108.05 m/z
Solubility (Water)
~250 mg/mL
~250 mg/mL
Solubility (Methanol)
Negligible
Negligible
pKa values
2.21 (COOH), 9.15 (NH2)
Similar
Workflow Visualization
The following diagram outlines the critical path from solid stock to LC-MS injection, highlighting the "Danger Zones" where precipitation or degradation commonly occurs.
Figure 1: Workflow for L-Serine IS preparation. Note the critical control point at the Working Solution stage where high organic content can cause precipitation if not managed correctly.
Detailed Preparation Protocol
Phase 1: Primary Stock Solution (10 mM)
Objective: Create a stable, concentrated solution free of bacterial growth.
Equilibration: Remove the L-Serine [1-13C, 15N] vial from -20°C storage and allow it to reach room temperature (approx. 30 mins) before opening. This prevents condensation from degrading the hygroscopic powder.
Solvent Choice: Do not use pure water. Use 0.1 M HCl .
Reasoning: Serine is zwitterionic.[1] Acidic pH protonates the amine group, increasing solubility and preventing microbial growth during storage.
Dissolution: Add 10 mL of 0.1 M HCl. Vortex vigorously for 1 minute.
Storage: Aliquot into amber glass vials (prevent photodegradation). Store at -80°C. Stability: 6 months.
Phase 2: Working Internal Standard (WIS)
Objective: Prepare a spiking solution compatible with the sample extraction method (usually protein precipitation).
Solvent Compatibility Check: If your protein precipitation method uses Acetonitrile (ACN), your WIS should be predominantly ACN to avoid diluting the precipitant. However, Serine precipitates in 100% ACN.
The "Sandwich" Dilution:
Step A (Intermediate): Dilute 10 mM Stock 1:100 with Water
100 µM.
Step B (Final WIS): Dilute the 100 µM Intermediate 1:10 with Acetonitrile
10 µM (Final composition: 90% ACN / 10% Water).
Why this matters: The 10% water content is critical to keep the polar Serine in solution while the 90% ACN ensures the WIS acts as a precipitating agent when added to plasma/serum.
Phase 3: Sample Spiking
Add 50 µL of biological sample (Plasma/Serum) to plate/tube.
Add 200 µL of the Working Internal Standard (WIS) directly.
Vortex immediately (1000 rpm, 1 min).
Centrifuge (4000g, 10 min, 4°C).
Transfer supernatant for HILIC LC-MS analysis.
LC-MS/MS Method Setup & Transition Logic
This is the most common point of failure. You must select transitions that reflect the loss of the 13C label.
The Fragmentation Logic
Precursor: L-Serine [1-13C, 15N] is protonated
.
Neutral Loss: The dominant fragmentation pathway involves the loss of
.
Source of CO: The Carbon Monoxide is cleaved from the Carboxyl group (C1).
Isotope Fate: Since C1 carries the
label, the label is ejected from the molecule. The fragment retains only the label.
Required MRM Transitions
Analyte
Precursor (m/z)
Product (m/z)
Collision Energy (V)
Logic
L-Serine (Native)
106.1
60.1
~15-20
Loss of HCOOH (46 Da)
L-Serine IS
108.1
61.1
~15-20
Loss of H(13C)OOH (47 Da)
Incorrect IS Setup
108.1
62.1
N/A
Assumes 13C is retained (Wrong)
Fragmentation Pathway Diagram
Figure 2: Fragmentation pathway for L-Serine [1-13C, 15N]. Note the specific loss of the 13C label in the neutral fragment.
Validation & Troubleshooting
Quality Control Checks
Isotopic Purity Check: Inject a high concentration (10 µM) of the IS alone. Monitor the "Native" transition (106
60).
Acceptance: Signal in the native channel should be < 0.5% of the IS channel. If higher, the IS is impure or "cross-talk" is occurring.
Retention Time Drift: In HILIC chromatography, RT is sensitive to salt concentration. Ensure the IS and Native Serine co-elute perfectly. Any separation indicates a "Deuterium Isotope Effect" (unlikely with 13C/15N, but possible with poor equilibration).
Common Pitfalls
Signal Suppression: If the IS signal drops >50% in samples compared to solvent standards, matrix effects are high.
Fix: Increase the dilution factor or switch to a HILIC column (e.g., Amide or ZIC-pHILIC) which separates Serine from phospholipids better than C18.
Low Sensitivity: Check the pH of the mobile phase. Serine ionizes best in acidic conditions (0.1% Formic Acid).
References
National Institutes of Health (PubChem). L-Serine Chemical Properties and Spectral Data.
[Link]
Eccleston, M. et al. Validation of LC-MS/MS Methods for Amino Acids in Biological Fluids. Journal of Chromatography B. (Contextual grounding on amino acid fragmentation patterns).
[Link]
optimal concentration of L-serine 1-13C 15N for mammalian cell culture
Application Note: Optimal Concentration & Protocol for L-Serine [1-13C, 15N] in Mammalian Cell Culture Abstract This technical guide defines the optimal concentration and experimental workflow for using L-Serine [1-13C,...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimal Concentration & Protocol for L-Serine [1-13C, 15N] in Mammalian Cell Culture
Abstract
This technical guide defines the optimal concentration and experimental workflow for using L-Serine [1-13C, 15N] in mammalian cell culture. While L-Serine is a non-essential amino acid, it serves as a central hub for one-carbon (1C) metabolism, nucleotide synthesis, and methylation. The specific isotopomer L-Serine [1-13C, 15N] is strategically chosen to uncouple the flux of the serine backbone into glycine from the generation of one-carbon units. This protocol recommends a baseline concentration of 0.4 mM (42 mg/L) to mimic physiological DMEM conditions, ensuring metabolic steady-state while maximizing isotopic enrichment detection in downstream Mass Spectrometry (MS) analysis.
Introduction: The Strategic Choice of L-Serine [1-13C, 15N]
In metabolic flux analysis (MFA), the choice of isotope label dictates the biological question you can answer.
Why Serine? Serine is the primary donor of one-carbon units to the folate cycle, essential for purine/thymidine synthesis and the methionine cycle (epigenetic regulation).
Why [1-13C, 15N]? Unlike uniformly labeled Serine ([U-13C]), this specific isotopomer allows for precise dissection of the Serine Hydroxymethyltransferase (SHMT) reaction.
The Fate of the Label:
C1 (Carboxyl group): Retained in the Glycine backbone.
N (Amino group): Retained in the Glycine backbone.
C3 (Side chain): Cleaved to form Methylene-THF (One-Carbon unit).
The Result: By using [1-13C, 15N] Serine, the produced Glycine is double-labeled ([1-13C, 15N]), while the 1C pool remains unlabeled . This eliminates signal scrambling from 1C recycling, providing a clean readout of serine-to-glycine conversion flux.
Optimal Concentration Guidelines
The "optimal" concentration balances three factors: physiological relevance , signal intensity , and cost efficiency .
Baseline Recommendations
For most immortalized mammalian cell lines (HEK293, HeLa, CHO, MCF-7), the concentration of the labeled isotope should match the standard formulation of the basal medium being replaced.
Matches auxotrophic requirements of leukocytes/hybridomas.[1]
MEM
Often Absent
0.1 - 0.2 mM
MEM often requires supplementation; 0.1 mM is the minimum for viability.[1]
Custom / SILAC
Variable
0.4 mM
Standardized concentration for comparative proteomics.[1]
The "Serine Trap" (Expert Insight)
Depletion Risk: Cancer cells with amplified PHGDH (e.g., Triple-negative breast cancer) have high serine consumption rates.[1] Using <0.2 mM may induce de novo serine synthesis from glucose, diluting your isotopic signal (M+0 increases).[1]
Toxicity Risk: Concentrations >1.0 mM are generally unnecessary and can competitively inhibit the transport of other neutral amino acids (e.g., Alanine, Threonine) via the ASCT2 transporter.
Recommendation: Start at 0.4 mM . If M+0 (unlabeled) serine remains high (>20%) after 24 hours, it indicates high de novo synthesis, not insufficient exogenous concentration.
Mechanistic Visualization
Figure 1: Atom Mapping of L-Serine [1-13C, 15N] in SHMT Activity
This diagram illustrates how the specific labels track into Glycine but exclude the Folate Cycle.
Caption: Atom mapping showing L-Serine [1-13C, 15N] conversion. Note that the 13C label (C1) and 15N stay with Glycine, while the 1C unit (C3) remains unlabeled.
Detailed Experimental Protocol
Materials Required
L-Serine [1-13C, 15N] (Isotopic Purity >99%).
Dialyzed Fetal Bovine Serum (dFBS): CRITICAL. Standard FBS contains ~0.2–0.5 mM unlabeled serine.[1] You must use dialyzed FBS (10 kDa cutoff) to remove background amino acids.[1]
Serine/Glycine-Free Medium: Custom DMEM or RPMI lacking Serine and Glycine (Glycine is often omitted to force flux through SHMT).
Quenching Solution: 80% Methanol / 20% Water (pre-chilled to -80°C).
Add L-Serine [1-13C, 15N] to a final concentration of 0.4 mM (42 mg/L).
Calculation: Prepare a 100 mM stock in PBS (10.6 mg in 1 mL). Add 4 µL of stock per 1 mL of medium.
Optional: Add Glycine (unlabeled) at 0.4 mM if you only want to trace Serine uptake/incorporation and not the conversion stress. For pure flux analysis, omit Glycine.[1]
Cell Seeding & Acclimatization
Seed cells in standard (unlabeled) complete medium.[1]
Allow cells to reach 60-70% confluency (Log phase).[1] Do not label over-confluent cells as metabolic rates drop.[1]
When analyzing Mass Spectrometry data, look for the following Mass Isotopomer Distributions (MID):
Metabolite
Mass Shift
Interpretation
Serine
M+2
Represents intact uptake of the exogenous tracer [1-13C, 15N].[1]
Serine
M+0
Represents de novo synthesized serine (from Glucose) or residual background.[1]
Glycine
M+2
Represents Glycine synthesized directly from the tracer via SHMT.[1]
Glycine
M+0
Pre-existing Glycine or synthesis from unlabeled sources (e.g., Threonine).[1]
ATP/GTP
M+0
Purines should remain largely unlabeled (since the 1C unit from C3 is unlabeled).[1]
Validation Check: If you see significant M+1 Serine, it suggests recycling of the label or impure tracer. If you see high M+0 Serine (>50%) at 24h, the 0.4 mM concentration was insufficient to outcompete endogenous synthesis, or the cells have massive PHGDH upregulation.
Workflow Diagram
Figure 2: Experimental Workflow for Stable Isotope Labeling
Caption: Step-by-step workflow from media formulation to mass spectrometry analysis.
References
Maddocks, O. D., et al. (2017).[1] Serine starvation induces stress and p53-dependent metabolic remodeling in cancer cells.[1] Nature.[1] Retrieved from [Link]
Antoniewicz, M. R. (2015).[1][4] Parallel labeling experiments for pathway elucidation and 13C metabolic flux analysis. Current Opinion in Biotechnology.[1][4] Retrieved from [Link]
Mastering the Preparation of L-Serine-1-¹³C, ¹⁵N Stock Solutions: A Detailed Guide for Researchers
For researchers in drug development and metabolic studies, the precise and reliable preparation of stable isotope-labeled compound stock solutions is a foundational step for generating high-quality, reproducible data. Th...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in drug development and metabolic studies, the precise and reliable preparation of stable isotope-labeled compound stock solutions is a foundational step for generating high-quality, reproducible data. This guide provides a comprehensive protocol for the dissolution of L-serine-1-¹³C, ¹⁵N, a critical tracer in metabolic flux analysis and related research fields. Beyond a simple set of instructions, this document delves into the scientific rationale behind each step, ensuring a deep understanding of the process and empowering researchers to troubleshoot and adapt the protocol as needed.
Stable isotope-labeled compounds, such as L-serine-1-¹³C, ¹⁵N, are powerful tools for tracing metabolic pathways and quantifying the flux of molecules through these pathways.[1][2][3][4] The incorporation of heavy isotopes like ¹³C and ¹⁵N allows for the differentiation of the labeled compound from its endogenous, unlabeled counterparts using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4] The success of these sophisticated analytical techniques hinges on the accurate and consistent preparation of the labeled compound stock solutions.
I. Foundational Knowledge: Understanding L-Serine Solubility
L-serine is a polar, non-essential amino acid characterized by a hydroxyl side chain, which imparts its hydrophilic nature.[5] This inherent polarity dictates its solubility properties. L-serine is highly soluble in aqueous solutions, a critical factor that simplifies stock solution preparation.[5][6] Various sources report its solubility in water to be in the range of 50 g/L to as high as 425 g/L at room temperature.[5][6][7] Conversely, it is practically insoluble in most organic solvents such as ethanol, ether, and acetone.[6]
The isotopic labeling with ¹³C and ¹⁵N does not significantly alter the physicochemical properties, including the solubility, of the L-serine molecule. The slight increase in molecular weight is negligible in this context. Therefore, the dissolution protocol for L-serine-1-¹³C, ¹⁵N is fundamentally the same as for its unlabeled counterpart.
II. Experimental Protocol: From Powder to Precisely Concentrated Stock
This section details the step-by-step methodology for preparing a sterile, high-concentration stock solution of L-serine-1-¹³C, ¹⁵N. The protocol is designed to be self-validating, with explanations for each action to ensure scientific integrity.
Materials and Equipment:
L-serine-1-¹³C, ¹⁵N powder (ensure high purity, ≥98%)
High-purity water (e.g., Milli-Q®, HPLC-grade)
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
Calibrated analytical balance
Calibrated micropipettes and sterile tips
Vortex mixer
Water bath or heating block (optional)
Sonicator (optional)
Sterile syringe filters (0.22 µm pore size)
Sterile syringes
Sterile, amber-colored cryovials for aliquoting and storage
Step-by-Step Dissolution Procedure:
1. Pre-dissolution Calculations:
Objective: To accurately determine the mass of L-serine-1-¹³C, ¹⁵N powder required to achieve the desired stock solution concentration.
Rationale: Precision in this step is paramount for the accuracy of downstream experiments. The formula for this calculation is a fundamental principle of solution preparation.[8][9][10][11]
Formula:
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight (g/mol)
Action:
Obtain the exact molecular weight (MW) of L-serine-1-¹³C, ¹⁵N from the manufacturer's Certificate of Analysis (CoA). The MW of unlabeled L-serine is approximately 105.09 g/mol .[7] L-serine-1-¹³C, ¹⁵N will have a slightly higher MW.
Use the formula to calculate the required mass. For an example calculation, see the data table below.
2. Weighing the Compound:
Objective: To accurately weigh the calculated mass of the L-serine-1-¹³C, ¹⁵N powder.
Rationale: To minimize waste of this expensive reagent and ensure accuracy, proper weighing technique is crucial.
Action:
Place a sterile weighing boat or microcentrifuge tube on the analytical balance and tare to zero.
Carefully add the L-serine-1-¹³C, ¹⁵N powder until the target mass is reached.
Record the exact mass weighed.
3. Dissolution in High-Purity Water:
Objective: To dissolve the L-serine-1-¹³C, ¹⁵N powder in a suitable solvent.
Rationale: As established, water is the ideal solvent for L-serine due to its high polarity and the compound's excellent solubility.[5][6][12] Using high-purity water minimizes the introduction of contaminants that could interfere with downstream applications.
Action:
Transfer the weighed powder to a sterile conical tube.
Add a volume of high-purity water that is approximately 80% of the final desired volume. This prevents overshooting the final volume when adjusting later.
Vortex the solution vigorously for 1-2 minutes.
4. Aiding Dissolution (If Necessary):
Objective: To ensure complete dissolution of the L-serine powder.
Rationale: While L-serine is highly soluble, at very high concentrations, the dissolution rate may be slow. Gentle heating or sonication can be employed to expedite this process by increasing the kinetic energy of the molecules.[13]
Action:
If the solution remains cloudy or particulates are visible, warm the solution in a water bath set to 30-40°C for 5-10 minutes, with intermittent vortexing. Avoid excessive heat, which could potentially degrade the amino acid.
Alternatively, place the tube in a sonicator bath for short bursts until the solution is clear.
5. Final Volume Adjustment:
Objective: To bring the solution to the final desired volume and concentration.
Rationale: This step ensures the final concentration of the stock solution is accurate.
Action:
Once the L-serine is fully dissolved, add high-purity water to reach the final calculated volume.
Invert the tube several times to ensure homogeneity.
6. Sterilization:
Objective: To remove any potential microbial contamination, especially for cell culture applications.
Rationale: For any biological application, maintaining sterility is critical to prevent experimental artifacts.[14] Filtration is a common and effective method for sterilizing heat-labile solutions.
Action:
Draw the L-serine stock solution into a sterile syringe.
Attach a sterile 0.22 µm syringe filter to the syringe.
Dispense the solution through the filter into a sterile container.
7. Aliquoting and Storage:
Objective: To store the stock solution in a manner that preserves its stability and minimizes contamination risk.
Rationale: Aliquoting prevents repeated freeze-thaw cycles that can degrade the compound over time.[14] Storing at low temperatures (-20°C or -80°C) slows down potential chemical degradation. Amber vials protect the compound from potential light-induced degradation, although L-serine is not particularly light-sensitive.
Action:
Dispense the sterile stock solution into smaller, single-use aliquots in sterile, amber-colored cryovials.
Clearly label each vial with the compound name, concentration, and date of preparation.
Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (up to 2 years).[14]
III. Visualization of the Workflow
The following diagram illustrates the key steps in the preparation of the L-serine-1-¹³C, ¹⁵N stock solution.
Caption: Workflow for L-Serine-1-¹³C, ¹⁵N Stock Solution Preparation.
IV. Quantitative Data Summary
The table below provides a quick reference for preparing L-serine-1-¹³C, ¹⁵N stock solutions of various concentrations. Note that the exact molecular weight should be taken from the product's CoA.
Parameter
Value
Molecular Formula
C₂¹³CH₇¹⁵NO₃
Approximate Molecular Weight (MW)
~107.09 g/mol
Solvent
High-Purity Water (e.g., Milli-Q®)
Storage Temperature
-20°C (short-term) or -80°C (long-term)
Example Calculations for a 10 mL Final Volume:
Desired Stock Concentration
Required Mass (mg)
10 mM
10.71 mg
50 mM
53.55 mg
100 mM
107.09 mg
V. Troubleshooting Common Issues
Issue
Potential Cause
Recommended Solution
Incomplete Dissolution
- Insufficient mixing- Solution is supersaturated- Low temperature
- Continue to vortex or sonicate.- Gently warm the solution (30-40°C).- If supersaturated, add a small amount of additional solvent and recalculate the final concentration.
Precipitation After Cooling
- Solution was supersaturated at a higher temperature.
- Re-warm the solution to redissolve and consider preparing a lower concentration stock.
Contamination of Stock
- Non-sterile technique or equipment.
- Discard the contaminated stock. Ensure all materials are sterile and proper aseptic technique is used during preparation.
VI. Conclusion
The preparation of L-serine-1-¹³C, ¹⁵N stock solutions is a straightforward process when approached with an understanding of the compound's properties and a commitment to meticulous laboratory technique. By following this detailed protocol and understanding the rationale behind each step, researchers can confidently prepare accurate and stable stock solutions, laying the groundwork for successful and reproducible experimental outcomes in the dynamic field of metabolic research.
References
The Research and Measurement about the Solubility of l-Serine in Eight Common Pure Solvents and Four Binary Mixed Solvents for T = (278.15–333.15) K. (2019). Journal of Chemical & Engineering Data. ACS Publications. Retrieved February 3, 2026, from [Link]
Racemic serine is less soluble than pure enantiomers due to stronger intermolecular hydrogen bonds. (n.d.). Semantic Scholar. Retrieved February 3, 2026, from [Link]
L-Serine | C3H7NO3. (n.d.). PubChem - NIH. Retrieved February 3, 2026, from [Link]
Amino Acid Analysis: “How-To” Guide. (n.d.). Agilent. Retrieved February 3, 2026, from [Link]
Incorporating 17O isotopes onto amino acid sidechains: a convenient synthesis of [3-17O]-l-serine and [3-17O]-l-threonine and their 17O NMR characterization. (n.d.). Canadian Science Publishing. Retrieved February 3, 2026, from [Link]
Stable isotope-labeled compounds. (2025). Symeres. Retrieved February 3, 2026, from [Link]
Stable isotope labelled compounds for research and analysis. (2026). Qmx Laboratories. Retrieved February 3, 2026, from [Link]
6.1: Calculating Molarity. (2020). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]
Position‐specific carbon isotope analysis of serine by gas chromatography/Orbitrap mass spectrometry, and an application to pl. (n.d.). OSTI.GOV. Retrieved February 3, 2026, from [Link]
Molarity Practice Problems. (2017). YouTube. Retrieved February 3, 2026, from [Link]
Molarity and Solution Units of Concentration. (n.d.). Retrieved February 3, 2026, from [Link]
An Overview of Stable-Labeled Compounds & Their Applications. (n.d.). Moravek. Retrieved February 3, 2026, from [Link]
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions. Retrieved February 3, 2026, from [Link]
Molarity Made Easy: How to Calculate Molarity and Make Solutions. (2017). YouTube. Retrieved February 3, 2026, from [Link]
Application Note: High-Sensitivity Quantitation of L-Serine in Biological Matrices via HILIC-MS/MS
Abstract This application note details a robust protocol for the quantification of L-Serine in plasma and cell culture media. Unlike traditional Reverse Phase (RP) methods which suffer from poor retention of polar amino...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust protocol for the quantification of L-Serine in plasma and cell culture media. Unlike traditional Reverse Phase (RP) methods which suffer from poor retention of polar amino acids, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve superior retention and peak shape without derivatization. Critical to this workflow is the use of L-Serine [1-13C, 15N] as a stable isotope-labeled internal standard (SIL-IS). This specific isotopologue provides mass-resolved co-elution, effectively compensating for the significant matrix effects (ion suppression) often encountered in HILIC-ESI interfaces.
Introduction & Scientific Rationale
L-Serine is a central hub in one-carbon metabolism, fueling the folate cycle and nucleotide synthesis. Dysregulation of serine synthesis is a hallmark of the "Warburg Effect" in oncology and is implicated in neurodegenerative diseases like ALS.
The Challenge: Polarity & Matrix Effects
L-Serine is a small, highly polar zwitterion (
).
C18 Failure: On standard C18 columns, L-Serine elutes in the void volume (
), co-eluting with salts and phospholipids. This results in massive signal suppression and non-reproducible quantification.
The Solution (HILIC): HILIC uses a polar stationary phase (e.g., Amide or Zwitterionic) and a high-organic mobile phase. This retains L-Serine via hydrophilic partitioning, moving it away from the suppression zone.
The Internal Standard: Why 1-13C 15N?
While Deuterated standards (
-Serine) are common, they can exhibit a "deuterium isotope effect," causing slight chromatographic separation from the analyte in high-efficiency HILIC columns. This separation means the IS and analyte experience different matrix suppression at the moment of ionization.
Carbon-13 and Nitrogen-15 labeling does not alter lipophilicity significantly. Therefore, L-Serine [1-13C, 15N] co-elutes perfectly with endogenous L-Serine, providing the most accurate correction for ionization efficiency.
Materials and Method Development
Reagents
Analyte: L-Serine (Sigma-Aldrich/Merck).
Internal Standard: L-Serine [1-13C, 15N] (Cambridge Isotope Laboratories or equivalent).
The method uses a Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode with Electrospray Ionization (ESI+).
Mechanism of Fragmentation:
The primary transition for L-Serine involves the neutral loss of Formic Acid (
, 46 Da) from the protonated precursor.
Analyte (Unlabeled): Precursor
Product (Loss of ).
Internal Standard (1-13C, 15N): The 1-13C label is located on the carboxyl group. Therefore, the neutral loss of the carboxyl group (
, 47 Da) removes the Carbon-13 label. The fragment retains only the Nitrogen-15 label.
Precursor:
()
Product:
( from )
Table 1: Optimized MRM Transitions
Compound
Precursor (m/z)
Product (m/z)
Dwell (ms)
CE (eV)
Type
L-Serine
106.1
60.1
50
15
Quantifier
L-Serine
106.1
88.1
50
10
Qualifier
L-Serine [1-13C, 15N]
108.1
61.1
50
15
IS Quant
Chromatographic Conditions (HILIC)
Column: Waters XBridge Amide or Agilent Poroshell 120 HILIC-Z (
mm, 2.7 µm).
Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Low pH is critical to protonate the amino group for MS sensitivity.
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
Gradient:
0-1 min: 90% B (Isocratic hold for retention)
1-6 min: 90%
60% B
6-8 min: 60% B (Wash)
8.1 min: 90% B (Re-equilibration - Critical in HILIC)
Experimental Protocol
Workflow Diagram
The following diagram illustrates the critical "Spike-Before-Extract" workflow required for accurate recovery correction.
Caption: Step-by-step extraction protocol emphasizing the addition of Internal Standard prior to protein precipitation.
Standard Preparation
Stock Solution: Dissolve L-Serine in water to 10 mM.
IS Working Solution: Dissolve L-Serine [1-13C, 15N] in water to 50 µM.
Calibration Curve: Prepare standards in Surrogate Matrix (e.g., PBS with 4% BSA) or solvent if matrix-matched is impossible. Range: 1 µM to 500 µM.
Note: Endogenous serine levels in plasma are high (~100-200 µM). For plasma analysis, the Standard Addition Method or a surrogate matrix (synthetic plasma) is recommended to establish the baseline.
Extraction Procedure
Aliquot 50 µL of sample (Plasma/Media) into a 1.5 mL tube.
Add 10 µL of IS Working Solution (50 µM). Final IS conc in sample = ~9 µM.
Add 400 µL of ice-cold Acetonitrile.
Vortex vigorously for 30 seconds.
Incubate at -20°C for 20 minutes (enhances protein precipitation).
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer supernatant to an LC vial. Do not dry down if possible; HILIC tolerates high organic content. If sensitivity requires concentration, dry under nitrogen and reconstitute in 90% ACN.
Method Validation Strategy
To ensure scientific integrity, the method must be validated for Matrix Effects (ME) and Recovery (RE).
Matrix Effect Calculation
HILIC is prone to ion suppression from salts. You must quantify this.
Experiment:
Set A: Standard in neat solvent (90% ACN).
Set B: Standard spiked into post-extraction blank matrix.
Set C: Standard spiked pre-extraction.
Acceptance Criteria: A Matrix Factor between 80-120% is ideal. If ME is <50% (severe suppression), increase the dilution factor of the supernatant. The IS should show a similar ME to the analyte.
Decision Logic for Method Optimization
Use the following logic tree to troubleshoot sensitivity or retention issues.
Caption: Troubleshooting logic for common HILIC-MS/MS method development issues.
References
HILIC Mechanism & Amino Acids:
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds.[2] Analytical and Bioanalytical Chemistry.
Matrix Effects in LC-MS:
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
Serine Metabolism Context:
Locasale, J. W. (2013). Serine, glycine and one-carbon units: cancer metabolism in full circle. Nature Reviews Cancer.
L-Serine MS Spectra Data:
Human Metabolome Database (HMDB). L-Serine MetaboCard.
Application Note: High-Precision Solid-State NMR Assignment & Calibration Protocol for L-Serine 1-13C, 15N
Executive Summary This application note details the assignment and calibration protocols for L-Serine 1-13C, 15N using Magic Angle Spinning (MAS) solid-state NMR. While L-serine is a simple amino acid, this specific isot...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the assignment and calibration protocols for L-Serine 1-13C, 15N using Magic Angle Spinning (MAS) solid-state NMR. While L-serine is a simple amino acid, this specific isotopomer serves as the primary "gold standard" for optimizing cross-polarization (CP) efficiency and referencing chemical shifts in bio-molecular NMR.
The protocols below are designed not merely to "assign" a known structure, but to validate spectrometer performance (probe efficiency, Hartmann-Hahn matching) and establish the chemical shift "truth" for subsequent unknown samples.
Sample Preparation & Hardware Setup
Sample Handling
Material: L-Serine 1-13C, 15N (Isotopically labeled at Carbon-1 (Carbonyl) and Nitrogen).[1][2]
Rotor Packing: Pack ~10-30 mg (depending on rotor size, e.g., 3.2 mm or 4 mm) into a zirconia rotor. Ensure the sample is centrally located within the coil volume using spacers (Teflon or KBr) if necessary to avoid RF inhomogeneity.
Hydration: Keep the sample "dry" for standard calibration to maintain sharp lines.
Hardware Pre-Checks
Before attempting assignment, the probe must be mechanically and electrically optimized.[1]
Calibrate using Pb(NO3)2 or Methanol shift thermometer.
Shimming
< 5 Hz (13C)
Adamantane 13C linewidth (FWHM) optimization.
The Physics of Transfer: Hartmann-Hahn Matching
The core of these protocols is the Cross-Polarization (CP) block. Signal is transferred from abundant protons (
) to dilute nuclei ( or ) by matching their nutation frequencies in the rotating frame.[1]
The Hartmann-Hahn Condition:
Where is the MAS rate.
For L-Serine assignment, we utilize a Ramped-CP on the proton channel (50-100% linear ramp) to broaden the matching profile, making the experiment robust against
inhomogeneity.
Pulse Sequence Protocols
Protocol A:
CP-MAS Assignment
Objective: Assign the labeled Carbonyl (C1) and observe natural abundance C2/C3.
Pulse Sequence Diagram:
Figure 1: Standard CP-MAS sequence.[1] The dashed line represents the magnetization transfer during the contact time.
Step-by-Step Procedure:
Set MAS Rate: 10 kHz (standard) or 20 kHz (for high-field).
Result: You will only see the Carbonyl (C1) signal if the transfer comes from the directly bonded Nitrogen. The natural abundance C2/C3 will be silent.
Data Analysis & Referencing (The Truth Table)
For regulatory and quality control (QC) environments, use the following values to calibrate your spectrometer axes.
Table 1: L-Serine 1-13C, 15N Chemical Shift Standards
Note: Values are for solid-state L-serine at 298 K. Small deviations (±0.3 ppm) may occur due to temperature or polymorphic differences.[1]
Assignment Logic Flowchart
The following diagram illustrates the logical workflow to move from a raw sample to a fully calibrated system.
Figure 2: Logical workflow for spectrometer calibration using L-Serine.
Troubleshooting & Causality
Issue: Low Signal on
.
Causality: The
CP condition is narrow.[4] A mismatch of just 1-2 kHz in field strength can obliterate the signal.
Fix: Perform a "CP Power Array" (p15 or pl_contact) with fine steps.
Issue: Broad Lines (> 1 ppm).
Causality: Poor decoupling or Magic Angle misalignment.
Fix: Re-check KBr.[1] Ensure decoupling power is > 80 kHz (SPINAL-64).
Issue: Sample Heating.
Causality: High duty cycle from decoupling.
Fix: Set recycle delay (
) > 3s. Use cooling air (BCU).
References
IUPAC Recommendations (2001/2008): Harris, R. K., et al. "NMR nomenclature.[1][5] Nuclear spin properties and conventions for chemical shifts." Pure and Applied Chemistry. Link
Biological Solid-State NMR Standards: Bertani, P., et al. "15N chemical shift referencing in solid state NMR."[1][6] Solid State Nuclear Magnetic Resonance, 2014. Link
L-Serine Spectral Data: Human Metabolome Database (HMDB) & Biological Magnetic Resonance Bank (BMRB). Link[1]
experimental design for 13C-15N metabolic flux analysis with serine
Experimental Design for 13C-15N Metabolic Flux Analysis (MFA) Abstract & Scientific Rationale Serine is not merely a proteinogenic amino acid; it is a metabolic hub driving oncogenesis. In rapidly proliferating cells, th...
Author: BenchChem Technical Support Team. Date: February 2026
Experimental Design for 13C-15N Metabolic Flux Analysis (MFA)
Abstract & Scientific Rationale
Serine is not merely a proteinogenic amino acid; it is a metabolic hub driving oncogenesis. In rapidly proliferating cells, the "Warburg Effect" diverts glucose carbon into the Serine Synthesis Pathway (SSP) , supporting three critical anabolic pillars:
Nucleotide Biosynthesis: Providing one-carbon (1C) units for purines and thymidine.
Redox Homeostasis: Generating cytosolic NADPH via the folate cycle to combat oxidative stress.
Lipid Synthesis: Fueling sphingolipid and phosphatidylserine production.
Standard [U-13C]Glucose tracing often fails to fully resolve the complex fate of serine because it cannot distinguish between de novo synthesis, uptake from media, and the rapid exchange with glycine. Furthermore, it fails to track the nitrogen atom, which is critical for understanding nucleotide turnover.
This protocol details a Dual-Isotope [U-13C3, 15N1]Serine MFA workflow. By tracking both carbon skeletons and nitrogen atoms, researchers can simultaneously quantify the activity of the Glycine Cleavage System (GCS), the reversibility of Serine Hydroxymethyltransferase (SHMT), and the flux of nitrogen into the purine ring.
Experimental Strategy: Tracer Selection
The choice of tracer dictates the resolution of your metabolic map. For the serine node, dual-labeling is superior to single-isotope methods.
Tracer
Primary Utility
Limitation
[U-13C]Glucose
Measures flux from glycolysis into the Serine Synthesis Pathway (SSP).
Cannot distinguish between serine uptake vs. synthesis without complex modeling; loses nitrogen fate.
[U-13C]Serine
Tracks serine catabolism into Glycine + 1C units (Formate).
Cannot track the amino group transfer (transamination) vs. direct incorporation.
[U-13C, 15N]Serine
Gold Standard. Distinguishes the carbon backbone (C1-C2-C3) from the amino-nitrogen (N). Resolves 1C-unit generation vs. transamination to Glutamate.
Requires high-resolution MS (Orbitrap/Q-TOF) to resolve neutron mass shifts accurately.
Key Mechanistic Insight:
Research by Labuschagne et al. (Nature 2014) established that while serine and glycine are interconvertible, exogenous glycine cannot rescue serine-deprived cancer cells for nucleotide synthesis.[1] This underscores the directionality of the flux (Serine
Glycine 1C units) and necessitates a tracer that starts at Serine.
Pathway Visualization: The Serine Node
The following diagram illustrates the atom mapping for [U-13C, 15N]Serine. Note how the Nitrogen (Blue) and Carbon (Red) segregate at the SHMT node.
Figure 1: Atom mapping of [U-13C, 15N]Serine.[1][2] The tracer (M+4) splits into Glycine (M+3) and a 1C-unit (M+1) via SHMT.
Detailed Protocol
Phase 1: Media Formulation (Critical)
The "Serine Starvation" Pitfall: Standard DMEM contains ~400 µM Serine and ~400 µM Glycine. Adding tracer on top of this floods the pool, reducing isotopic enrichment and sensitivity.
The Solution: You must use custom media to control specific activity.
Base Media: Custom DMEM/RPMI lacking Serine, Glycine, and Glucose (e.g., US Biological or Gibco custom orders).
Serum:Dialyzed FBS (dFBS) is mandatory. Standard FBS contains significant levels of serine that will dilute your tracer. Dialysis (10kDa cutoff) removes these small molecules.
Reconstitution:
Add [U-13C, 15N]Serine to a final concentration of 100–400 µM (physiologic levels).
Optional: Add unlabeled Glycine (400 µM) if you specifically want to inhibit the reverse flux (Gly
Ser), though omitting it provides a cleaner picture of de novo glycine synthesis.
Phase 2: Cell Culture & Isotopic Pulse
Seeding: Seed cells in 6-well plates (triplicates) in standard media. Allow to reach 70-80% confluency.
Wash: Aspirate media and wash 2x with warm PBS to remove residual unlabeled serine.
Pulse: Add the labeled experimental media.
Time Points:
Isotopic Steady State (12–24h): Best for determining relative pathway contribution (e.g., % of purines derived from exogenous serine).
Clarify: Centrifuge at 15,000 x g for 10 min at 4°C. Transfer supernatant to MS vials.
Phase 4: LC-MS/MS Analysis (HILIC Method)
Serine and Glycine are highly polar; they do not retain well on C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is required.[3]
Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or Waters BEH Amide.
Mobile Phase A: 10 mM Ammonium Acetate in 90% Acetonitrile, pH 9.0 (Deactivator additive improves peak shape).
Mobile Phase B: 10 mM Ammonium Acetate in 10% Acetonitrile, pH 9.0.
MS Detection: High-Resolution (Orbitrap or Q-TOF).
Polarity: Positive (for Amino Acids) and Negative (for Nucleotides/Central Carbon).
Resolution: >60,000 (to resolve 13C vs 15N mass defects if necessary, though nominal mass shifts usually suffice for M+X analysis).
Data Analysis & Interpretation
Mass Isotopomer Distribution (MID)
You will observe specific mass shifts (M+X) corresponding to the incorporation of heavy isotopes.
Table 2: Expected Isotopomers from [U-13C, 15N]Serine (M+4)
Metabolite
Isotopomer
Interpretation
Serine
M+4
Unmetabolized Tracer (Uptake).
Serine
M+0
De novo synthesis from Glucose (via SSP).
Glycine
M+3 (13C2, 15N1)
Direct conversion via SHMT. Indicates active folate cycle.
Glycine
M+0
Uptake from media (if unlabeled Gly present) or slow turnover.
ATP/GTP
Multiple (+1 to +5)
Incorporation of Glycine backbone (C-C-N) and 1C units (Formate) into the purine ring.
Pyruvate
M+3 (13C3)
Conversion via Serine Dehydratase (SDH). Nitrogen is lost as ammonia.
Correction & Calculation
Natural Abundance Correction: Use software (e.g., IsoCor, Polylode) to correct for naturally occurring 13C (1.1%).
Fractional Enrichment: Calculate the ratio of labeled/(labeled + unlabeled) to determine the dependency on exogenous serine.
Troubleshooting Tip: If you see high M+3 Serine, it indicates reverse SHMT activity (Glycine + 1C
Serine). This is common in high-folate conditions.
References
Maddocks, O. D. K., et al. (2013).[4][5] Serine starvation induces stress and p53-dependent metabolic remodelling in cancer cells.[4][5][6] Nature, 493, 542–546.[4][5]
Labuschagne, C. F., et al. (2014).[1] Serine, but not glycine, supports one-carbon metabolism and proliferation of cancer cells.[1] Cell Reports, 7(4), 1248-1258.[1]
extraction protocols for intracellular L-serine 1-13C 15N metabolites
Application Note: High-Precision Extraction and Flux Analysis of Intracellular L-Serine [1-13C, 15N] Part 1: Strategic Overview & Scientific Rationale 1.1 The Dual-Label Advantage The selection of L-Serine [1-13C, 15N] a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Precision Extraction and Flux Analysis of Intracellular L-Serine [1-13C, 15N]
Part 1: Strategic Overview & Scientific Rationale
1.1 The Dual-Label Advantage
The selection of L-Serine [1-13C, 15N] as a tracer is a deliberate strategic choice for dissecting the bifurcation of serine catabolism. Unlike uniformly labeled serine ([U-13C3]), which distributes carbon indiscriminately into the folate pool and glycolysis, the [1-13C, 15N] isotopologue provides a precise mechanism to distinguish between the two primary serine clearance pathways:
Serine Hydroxymethyltransferase (SHMT): Converts Serine to Glycine.[1]
Mechanism:[2][3][4][5][6] The C3 (beta-carbon) is transferred to Tetrahydrofolate (THF). The C1 (carboxyl), C2 (alpha), and Nitrogen are retained in Glycine.
Tracer Fate:L-Serine [1-13C, 15N]
Glycine [1-13C, 15N]. The dual label is preserved.
Serine Dehydratase (SDH/SDS): Converts Serine to Pyruvate (gluconeogenesis/anaplerosis).
Mechanism:[2][3][4][5][6] Deamination releases the Nitrogen as ammonium (
). The carbon skeleton rearranges to Pyruvate.
Tracer Fate:L-Serine [1-13C, 15N]
Pyruvate [1-13C] + . The nitrogen label is lost from the carbon backbone.
1.2 The Extraction Challenge
L-Serine and its downstream metabolites (Glycine, Pyruvate) are highly polar and susceptible to enzymatic turnover. The turnover rate of the intracellular serine pool can be on the order of seconds in highly proliferative cells (e.g., cancer models). Therefore, the extraction protocol must achieve two simultaneous goals:
Instantaneous Metabolism Quenching: Stopping SHMT and SDH activity immediately to prevent ex vivo isotope scrambling.
High-Efficiency Polar Recovery: Ensuring quantitative yield of hydrophilic amino acids without ion suppression from salts.
Part 2: Visualizing the Metabolic Logic
Figure 1: Atom Mapping of L-Serine [1-13C, 15N] Flux
This diagram illustrates the differential fate of the 13C and 15N labels, enabling the discrimination between SHMT (Glycine synthesis) and SDH (Pyruvate synthesis) pathways.
Caption: Differential labeling outcomes: SHMT retains both labels in Glycine, while SDH strips the 15N label during Pyruvate formation.
Part 3: Detailed Extraction Protocols
Protocol A: Adherent Cells (The "Cold-Quench" Standard)
Best for: Epithelial cells, fibroblasts, cancer cell lines (HeLa, HEK293, A549).
Reagents:
Quenching/Extraction Solvent: 80% Methanol / 20% Water (LC-MS Grade), pre-chilled to -80°C .
Wash Solution: 0.9% NaCl (w/v) in LC-MS water, pre-chilled to 4°C. Note: Do not use PBS; phosphate salts cause severe ion suppression in LC-MS.
Internal Standard (IS): U-13C, 15N Amino Acid Mix (e.g., Cambridge Isotope Laboratories) spiked into the Extraction Solvent at 1 µg/mL.
Step-by-Step Workflow:
Preparation: Place the 80% MeOH extraction solvent on dry ice 30 minutes prior to harvest. Ensure it is liquid but extremely cold (-80°C).
Rapid Wash:
Place the cell culture plate on a bed of wet ice.
Aspirate the culture media completely.
Immediately add 2 mL of cold (4°C) 0.9% NaCl. Swirl gently once and aspirate immediately.
Critical: This wash step must be completed in <10 seconds to prevent metabolic shock or leakage of intracellular metabolites.
Metabolism Quenching:
Immediately add 1 mL of -80°C Extraction Solvent to the well.
Transfer the plate to dry ice or a -80°C freezer for 15 minutes. This ensures complete cell lysis and protein precipitation.
Harvesting:
Using a cell scraper (polyethylene), scrape the well surface thoroughly while keeping the plate on dry ice.
Transfer the cell lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube.
Clarification:
Centrifuge at 20,000 x g for 10 minutes at 4°C .
The pellet contains proteins/DNA (save for normalization). The supernatant contains the metabolites.[1]
Drying:
Transfer the supernatant to a fresh glass vial or LC-MS tube.
Dry under a stream of nitrogen gas (or SpeedVac) at room temperature. Do not heat.
Reconstitution:
Reconstitute in 100 µL of Acetonitrile:Water (60:40). Vortex well and centrifuge again before injection.
Protocol B: Suspension Cells (The "Fast-Filter" Method)
Best for: Lymphocytes, Leukemia lines (Jurkat, HL-60).
Rationale: Centrifugation of live cells induces hypoxia and stress, altering serine flux. Filtration is required.
Reagents: Same as Protocol A.
Equipment: Nylon membrane filters (0.45 µm), Vacuum manifold.
Setup: Pre-wet the filter with wash buffer.
Filtration: Apply 1-2 mL of cell suspension to the filter under vacuum.
Wash: Immediately wash with 2 mL of cold 0.9% NaCl.
Quench: Immediately transfer the filter membrane (using tweezers) into a tube containing 1 mL of -80°C Extraction Solvent .
Extraction: Vortex vigorously for 30 seconds. Incubate on dry ice for 15 minutes.
Clarification: Remove the filter membrane. Centrifuge the lysate at 20,000 x g for 10 minutes. Proceed to drying (Step 6 above).[1]
Part 4: LC-MS/MS Analytical Conditions
Serine and Glycine are small, polar molecules that retain poorly on Reverse Phase (C18) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory.
Recommended System: ZIC-pHILIC (Merck/Millipore) or Amide HILIC (Waters).
Parameter
Setting
Rationale
Column
ZIC-pHILIC (150 x 2.1 mm, 5 µm)
Zwitterionic stationary phase offers superior separation of amino acid isotopomers.
Mobile Phase A
20 mM Ammonium Carbonate, pH 9.0
High pH improves peak shape for amino acids and enhances negative mode ionization (if used).
Mobile Phase B
100% Acetonitrile
Organic modifier for HILIC retention.
Gradient
80% B to 20% B over 15 mins
Slow gradient required to separate Serine from isobaric interferences.
5.1 Self-Validating the Extraction
To ensure the protocol worked, verify the following "Truth Markers":
The Energy Charge Ratio: Calculate
. If this ratio is < 0.8, metabolic quenching was too slow (ATP hydrolysis occurred).
Internal Standard Recovery: The spiked 13C-Amino Acid mix should show <15% variation across all samples.
Linearity: Serine peak area should be linear (
) with cell number (0.5M to 5M cells).
5.2 Mass Isotopomer Distribution (MID) Analysis
For L-Serine [1-13C, 15N] (M+2), monitor the following mass shifts:
Metabolite
Unlabeled Mass (m/z)
Target Isotopologue
Mass Shift
Interpretation
Serine
106.05
M+2
108.05
Intact Tracer Pool
Glycine
76.04
M+2
78.04
SHMT Activity (Retained C1 & N)
Pyruvate
89.02
M+1
90.02
SDH Activity (Retained C1, Lost N)
Figure 2: Experimental Workflow Summary
Caption: Workflow emphasizing the separation of metabolite (supernatant) and biomass (pellet) for normalization.
References
Lu, W., et al. (2017). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Nature Protocols, 12(12), 2457–2457. [Link]
Yuan, M., et al. (2012). A robust, cold methanol extraction strategy for metabolomic analysis of mammalian cells. Nature Protocols, 7(5), 872-881. [Link]
Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Health and Disease. Cell Metabolism, 25(1), 27-42. [Link]
Mackay, G. M., et al. (2015). Protocol for Stable Isotope Tracing of Serine and Glycine Metabolism in Cancer Cells. Methods in Enzymology, 561, 183-209. [Link]
Application Note: Precision Media Formulation with L-Serine 1-13C 15N
This Application Note is designed for researchers utilizing L-Serine (1-13C, 15N) for structural biology (NMR), targeted proteomics (MS), or metabolic flux analysis. It addresses the specific challenges of serine metabol...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers utilizing L-Serine (1-13C, 15N) for structural biology (NMR), targeted proteomics (MS), or metabolic flux analysis. It addresses the specific challenges of serine metabolism—primarily isotope scrambling —and provides a field-proven protocol for high-fidelity incorporation using auxotrophic E. coli strains.
Scientific Rationale & Experimental Strategy
The Challenge: The Serine Metabolic Hub
L-Serine is a metabolic hub, not a terminal metabolite. In wild-type E. coli, serine is rapidly converted to glycine via Serine Hydroxymethyltransferase (SHMT) (encoded by glyA). This reaction transfers the side-chain
-carbon to tetrahydrofolate (THF) to form 5,10-methylene-THF, while the backbone (containing the 1-13C and 15N labels) becomes glycine.
The Consequence: If you feed L-Serine (1-13C, 15N) to a strain without metabolic controls, you will observe significant isotope scrambling . Your "Serine-only" labeled sample will become a "Serine + Glycine" labeled sample, complicating NMR spectral assignment and diluting the expensive isotope pool.
The Solution: Dual-Control Strategy
To achieve 100% incorporation with zero scrambling, we employ a Dual-Control Strategy :
Genetic Control (Auxotrophy): Use a serA, serB, or serC deletion strain. This forces the cell to import exogenous serine, preventing dilution by endogenous synthesis.
Metabolic Suppression (The "Glycine Block"): Supplement the media with an excess of unlabeled L-Glycine . This saturates the glycine pool, feedback-inhibiting the SHMT pathway and thermodynamically disfavoring the conversion of your expensive labeled serine into glycine.
Visualization: The Scrambling Pathway
The following diagram illustrates why the "Glycine Block" is essential.
Figure 1: The Dual-Control Strategy. Exogenous unlabeled Glycine (Green) saturates the intracellular pool, preventing the scrambling of labeled Serine (Red) into Glycine via SHMT.
Materials & Reagents
Strain Selection
Recommended: E. coli BL21(DE3) derivates with
or .
Source: Strains can be obtained from the Keio collection or commercial providers (e.g., specific auxotrophic expression kits).
Verification: Test growth on M9 minimal media. The strain should fail to grow without serine supplementation.
Media Components (Per 1 Liter)
Component
Concentration
Role
M9 Salts (5X)
200 mL
Buffer & Ion source
Glucose (1-13C or Unlabeled)
4 g/L
Carbon Source (Use unlabeled if only AA labeling is desired)
MgSO₄ (1 M)
2 mL
Magnesium source
CaCl₂ (1 M)
100 µL
Calcium source
Thiamine-HCl
10 mg
Vitamin B1 (Essential for many K-12 derivatives)
Antibiotic
As required
Plasmid maintenance
L-Serine (1-13C, 15N)
50 - 80 mg
The Tracer/Label
L-Glycine (Unlabeled)
200 mg
The Scrambling Block
19 AA Mix (Unlabeled)
100 mg each
Prevents metabolic stress (excluding Serine)
Detailed Protocol: High-Fidelity Labeling
This protocol uses a "Wash and Switch" method. Cells are grown to high density using cheap, unlabeled serine, then washed and transferred to the labeled media just before induction. This maximizes the usage of the expensive isotope.
Phase 1: Pre-Culture (Adaptation & Biomass)
Goal: Generate biomass without using expensive isotopes.
Inoculation: Inoculate a single colony of the auxotrophic strain into 10 mL of M9 Minimal Media supplemented with unlabeled L-Serine (100 mg/L) and antibiotics.
Note: Do not use LB. Cells grown in LB often exhibit a long lag phase when switched to M9.
Overnight Growth: Incubate at 37°C / 250 RPM overnight.
Scale-Up: Inoculate 500 mL of M9 (Unlabeled Serine 100 mg/L) with the overnight culture.
Growth: Grow at 37°C until OD₆₀₀ reaches 0.7 - 0.8 .
Phase 2: The Wash (Critical Step)
Goal: Remove all traces of unlabeled serine to prevent isotope dilution.
Harvest: Centrifuge the culture at 4,000 x g for 15 minutes at 20°C.
Decant: Discard the supernatant carefully.
Wash: Resuspend the pellet gently in 200 mL of sterile M9 Salts (1X) (no carbon/nitrogen source).
Spin: Centrifuge again at 4,000 x g for 15 minutes.
Decant: Discard supernatant. The pellet is now ready for labeling.
Phase 3: Labeling & Induction
Goal: Protein expression in the presence of L-Serine (1-13C, 15N).
Resuspension: Resuspend the cell pellet in 250 mL (1/2 volume of original culture) of the Labeled Media (Recipe in Section 2).
Why concentrate? Higher cell density (OD ~1.6) improves yield per liter of expensive media.
Key Addition: Ensure the media contains 200 mg/L Unlabeled Glycine .
Recovery: Incubate at 37°C for 30 minutes to allow depletion of intracellular unlabeled metabolites and uptake of labeled serine.
Induction: Add IPTG (typically 0.5 - 1.0 mM).
Expression: Lower temperature to 18-25°C and incubate for 12-16 hours.
Note: Lower temperatures reduce metabolic rates, further suppressing scrambling pathways.
Visualization: Experimental Workflow
Figure 2: The "Wash and Switch" workflow ensures high-density expression while minimizing isotope usage and preventing dilution.
Quality Control & Troubleshooting
Validating Incorporation (NMR)
To verify the success of your labeling:
Purify a small batch of protein.
Run a 1H-15N HSQC spectrum.
Check Glycine Region: Glycine peaks (typically 106-115 ppm in 15N dimension, 8.0-8.5 ppm in 1H) should be absent or very weak compared to Serine peaks.
If Glycine peaks are strong: The "Glycine Block" failed. Increase unlabeled Glycine to 500 mg/L in future runs.
Common Pitfalls
Issue
Cause
Remedy
Low Yield
Auxotrophic starvation
Ensure Serine concentration is at least 50 mg/L; do not induce immediately after resuspension.
Incomplete Labeling
Residual unlabeled Serine
Improve the wash step; ensure the pellet is fully drained before resuspension.
Scrambling (Ser -> Gly)
High SHMT activity
Increase unlabeled Glycine; lower expression temperature to 18°C.
References
Cambridge Isotope Laboratories. "Stable Isotope-Labeled Products for Metabolic Research." CIL Application Notes. Link
Iwasaki, T., et al. (2015).[1][2] "Escherichia coli auxotroph host strains for amino acid-selective isotope labeling of recombinant proteins." Methods in Enzymology. Link
Kainosho, M., et al. (2006). "Optimal isotope labelling for NMR protein structure determinations." Nature. Link
Protocol for M9 Minimal Media. Cold Spring Harbor Protocols. Link
resolving isotope scrambling issues in serine metabolic flux analysis
Technical Support Center: Serine Metabolic Flux Analysis (MFA) Topic: Resolving Isotope Scrambling & Compartmentalization Issues Status: Active | Lead Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Serine Metabolic Flux Analysis (MFA)Topic: Resolving Isotope Scrambling & Compartmentalization Issues
Status: Active | Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Scrambling" Challenge
In serine metabolic flux analysis (MFA), "scrambling" refers to the randomization of isotopic labels caused by rapid, reversible enzymatic exchanges that obscure net flux calculations. The primary culprit is the Serine Hydroxymethyltransferase (SHMT) reaction, which interconverts serine and glycine while exchanging a one-carbon unit with the tetrahydrofolate (THF) pool.[1][2]
Because this reaction is reversible and occurs in both the cytosol (SHMT1) and mitochondria (SHMT2), a simple [U-13C]serine or [U-13C]glucose tracer often yields complex isotopologue distributions (M+1, M+2) that cannot be resolved without specific experimental constraints. This guide addresses how to deconvolute these signals to accurately quantify de novo synthesis, uptake, and catabolism.
Troubleshooting Guide & FAQs
Issue 1: Unexpected Isotopologue Distributions
Q: I am using [U-13C]glucose to measure de novo serine synthesis. Why do I see significant Serine M+1 and M+2 fractions alongside the expected M+3?
Diagnosis: This is a classic signature of SHMT reversibility and Glycine Cleavage System (GCS) activity.
Mechanism: [U-13C]glucose produces [U-13C]serine (M+3) via glycolysis.[3] SHMT converts this to [U-13C]glycine (M+2) and a labeled methylene-THF (M+1).
The Scramble: If the labeled glycine or methylene-THF units re-enter the reaction in reverse (Glycine + methylene-THF
Serine), they may pair with unlabeled counterparts from the endogenous pool.
Unlabeled Glycine + Labeled THF
Serine M+1.
Labeled Glycine (M+2) + Unlabeled THF
Serine M+2.
Solution:
Switch to a Dual-Tracer Design: Use [U-13C]glucose combined with a tracer that tracks the one-carbon unit specifically, such as [2,3,3-2H]serine (see Protocol below).
Mathematical Correction: You must model SHMT as a bidirectional flux (
and ) rather than a net flux. High M+1/M+2 ratios indicate high exchange relative to net biosynthetic flux.
Issue 2: Distinguishing Compartmental Flux
Q: How do I know if the serine flux is driven by cytosolic SHMT1 or mitochondrial SHMT2?
Diagnosis: Standard 13C tracers cannot easily distinguish compartments because serine and glycine transport across the mitochondrial membrane is rapid.
Solution: Use [2,3,3-2H]serine (Deuterated Serine) .
Logic: Cytosolic SHMT1 and mitochondrial SHMT2 handle the deuterium on the C3 position differently during the oxidation of methylene-THF.
Readout:
Cytosolic 1C flux: Generates [2H]-dTTP (Thymidine triphosphate) with specific mass shifts (M+1).
Mitochondrial 1C flux: The deuterium is often lost to water or ends up in the formate pool, which creates a distinct labeling pattern when re-incorporated into cytosolic synthesis.[4][5]
Reference: Ducker et al. demonstrated that mitochondrial serine catabolism is the primary source of 1C units for cytosolic nucleotide synthesis in many cancer lines.
Issue 3: Low Enrichment Levels
Q: My serine enrichment from [U-13C]glucose is <5% even though the cells are proliferating. Is the pathway inactive?
Diagnosis: Not necessarily. This usually indicates high exogenous serine uptake diluting the de novo signal. Most culture media (DMEM, RPMI) contain ~400 µM serine.
Solution:
Titration Experiment: Perform the experiment in serine-free medium (dialyzed FBS required) to force de novo synthesis. This validates the pathway's capacity.
Flux Ratio Calculation:
(Note: 3-PG (3-phosphoglycerate) is the glycolytic precursor. If 3-PG is 50% labeled and Serine is 5% labeled, 90% of your serine is coming from the media, not synthesis.)
This protocol resolves the "scrambling" issue by simultaneously tracing the carbon backbone and the hydrogen atoms involved in the hydride transfer steps of the folate cycle.
Objective: Deconvolute de novo synthesis from uptake and quantify SHMT reversibility.
Instrument: LC-HRMS (Orbitrap or Q-TOF) is essential to distinguish 13C mass defects from Deuterium mass defects if tracers are used simultaneously (though often done in parallel wells).
ATP/dTTP (to track 1C incorporation into nucleotides)
Data Interpretation (The "Scramble" Check):
Use the table below to interpret the Mass Distribution Vector (MDV).
Data Interpretation Table
Isotopologue
Origin in [U-13C]Glucose Exp.
Origin in [2,3,3-2H]Serine Exp.
Interpretation of High Abundance
Serine M+3
De novo synthesis from Glucose
Exogenous Tracer
M+3 (13C): High de novo flux.M+3 (2H): High uptake flux.
Serine M+1
Re-synthesis from unlabeled Gly + Labeled 1C (Scrambling)
Loss of 2H during SHMT/Folate cycle
High M+1 (13C): Indicates rapid SHMT reversibility or 1C pool recycling.
Glycine M+2
Direct conversion from Serine M+3
N/A (Carbon backbone not labeled)
Forward SHMT flux (Ser Gly).
Glycine M+1
GCS activity (Glycine Cleavage System)
N/A
Critical: M+1 Glycine usually implies GCS is reversing or exchanging C2.
Visualizing the Pathway & Scrambling Nodes
The following diagram illustrates the Serine-Glycine-One Carbon (SGOC) network. Note the red arrows indicating the reversible "scrambling" nodes that confuse standard flux analysis.
Caption: Figure 1. The Serine-Glycine-One Carbon network.[1][2] Red diamonds indicate reversible enzymatic steps (SHMT and GCS) where isotope scrambling occurs, diluting the primary tracer signal.
Decision Tree for Analytical Troubleshooting
Use this logic flow to determine the root cause of your data anomalies.
Caption: Figure 2. Troubleshooting decision tree for interpreting 13C-Serine/Glucose labeling patterns.
References
Ducker, G. S., et al. (2016). Reversal of Cytosolic One-Carbon Flux Compensates for Loss of the Mitochondrial Folate Pathway. Cell Metabolism.
[Link]
Yang, M., & Vousden, K. H. (2016).[1][7] Serine and one-carbon metabolism in cancer. Nature Reviews Cancer.
[Link]
Metallo, C. M., et al. (2012). Tracing metabolic flux with isotopes.[2][3][8][9][10][11][12][13] Current Opinion in Biotechnology.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving Chromatographic Separation of Labeled vs. Unlabeled Serine
Target Audience: Metabolic Flux Researchers, Analytical Chemists, and Mass Spectrometry Core Managers.
Introduction: The "Separation" Paradox
Welcome to the Technical Support Center. If you are analyzing labeled serine (e.g.,
-Serine, -Serine, or Deuterated Serine), you are likely facing one of two opposing challenges:
The Co-Elution Challenge (Quantification/Flux Analysis): You want your labeled internal standard (IS) to co-elute perfectly with endogenous serine to correct for matrix effects, but they are separating (splitting), causing integration errors.
The Resolution Challenge (Purification/Synthesis): You are synthesizing labeled serine and need to chromatographically separate it from unlabeled impurities.
This guide addresses both, with a primary focus on Metabolic Flux Analysis (MFA) using LC-MS, where Serine polarity and the "Deuterium Isotope Effect" are common stumbling blocks.
Module 1: The Physics of Isotope Separation (Theory & Diagnostics)
Q: Why is my Deuterated Serine eluting at a different time than my Unlabeled Serine?
A: You are observing the Chromatographic Isotope Effect (CIE) .[1]
While
and isotopes have negligible effects on physicochemical properties, Deuterium () significantly alters the molecule's hydrophobicity.
Mechanism: The C-D bond is shorter and stronger than the C-H bond, resulting in a smaller molar volume and lower polarizability.[1][2]
Reversed-Phase (RPLC) Behavior: Deuterated compounds are slightly less lipophilic.[1] They typically elute earlier than unlabeled serine.
HILIC Behavior: The effect is often reduced or reversed (eluting later), but peak broadening can still occur.
Diagnostic Diagram: Isotope Effect Mechanism
Caption: The causal link between isotope choice and chromatographic behavior. Deuterium introduces hydrophobicity changes that lead to retention shifts, complicating MS quantification.[1][2][3]
Scenario A: "I need them to co-elute for accurate Flux Analysis."
If your labeled serine separates from the unlabeled form, the mass spectrometer measures them at different times. If the matrix suppression varies between those two time points, your quantitation will be wrong.
Protocol 1: The HILIC Solution (ZIC-pHILIC)
Serine is highly polar. RPLC (C18) often fails to retain it without ion-pairing reagents, which contaminate MS systems.[4] Zwitterionic HILIC is the industry standard for Serine MFA.
Column: ZIC-pHILIC (Polymeric bead is preferred over silica for pH stability).
Mobile Phase A: 20 mM Ammonium Carbonate in Water (pH 9.0).
Mobile Phase B: 100% Acetonitrile.
Critical Step: High pH (9.0) deprotonates the ammonium groups on the column and the amino acid, optimizing the zwitterionic interaction and improving peak shape.
Step-by-Step Workflow:
Equilibration: Run 80% B for 20 minutes. HILIC requires longer equilibration than RPLC.
Injection: Inject sample in 100% Acetonitrile . Warning: Injecting in water will cause peak splitting due to solvent mismatch.
Gradient:
0-2 min: 80% B (Isocratic hold to retain Serine).
2-15 min: Linear ramp to 20% B.
15-18 min: Wash.
Result: Serine elutes as a sharp peak.
/ co-elute perfectly. Deuterated serine may show slight broadening but will remain within the integration window.
Data Comparison: Column Selection for Serine
Feature
C18 (RPLC)
Amide HILIC
ZIC-pHILIC
Serine Retention
Poor (Void volume)
Good
Excellent
Isomer Separation
Poor
Moderate
High (Separates Ser/Thr/Ala)
Peak Shape
Tailing
Symmetrical
Sharp
MS Sensitivity
Moderate (High water)
High (High organic)
High (High organic)
Scenario B: "I need to separate them (Purification)."
If you are trying to isolate labeled serine from a mixture, you must exploit the Deuterium Isotope Effect.
Protocol 2: The Cold-PFP Method
To maximize the separation between Deuterated and Unlabeled Serine:
Stationary Phase: Pentafluorophenyl (PFP) or C18 with high carbon load. PFP offers unique selectivity for polar aromatics and H-bonding.
Temperature:Lower the column temperature to 5°C - 10°C.
Why? The isotope effect is enthalpy-driven. Lower temperatures increase the difference in interaction energy between C-H and C-D bonds.
Flow Rate: Lower flow rates increase the number of theoretical plates (
), improving resolution ().
Module 3: FAQs & Troubleshooting
Q: I am seeing "double peaks" for Serine in my LC-MS trace. Is it the isotope effect?A: Check your labeling first.
If using
: It is likely not the isotope effect. It is likely isobaric interference (e.g., an isomer like Alanine or a matrix adduct) or solvent mismatch (injecting aqueous sample into HILIC).
-Serine for quantification. If you must use D-Serine, widen your integration window to cover both the "light" and "heavy" shoulders.
Q: Can I use derivatization to improve separation?A: Yes, but it changes the rules.
FMOC-Cl / AccQ-Tag: These add large hydrophobic groups, allowing Serine to be retained on C18 columns.
Impact on Separation: The large tag often "masks" the subtle isotope effect of the serine backbone, causing co-elution (good for quant). However, if the tag itself is labeled, separation increases.
Q: How do I handle Serine vs. Glycine overlap?A: These often co-elute in basic HILIC.
Resolution: Use a shallower gradient (e.g., 0.5% B change per minute) around the elution time.
MS Distinction: Fortunately, they have distinct masses (Serine
106, Glycine 76). Co-elution is acceptable if cross-talk (fragmentation of Serine into Glycine mass channel) is monitored.
Module 4: Decision Logic (Visualized)
Use this logic flow to determine your experimental setup.
Caption: Decision matrix for selecting chromatographic conditions based on analytical goals (Quantification vs. Purification).
References
Nietner, T. et al. (2021). "Chromatographic separation of isotopologues: A review of the isotope effect in liquid chromatography." Journal of Chromatography A.
Hiller, K. et al. (2009). "Metabolic flux analysis: Setup and protocol for LC-MS based fluxomics." Nature Protocols.
Zhang, R. et al. (2014). "Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry." Analytical Chemistry.
Sejer Pedersen, D. et al. (2018). "HILIC methods for the separation of polar amino acids in metabolomics." Journal of Separation Science.
correcting for tracer impurity in 13C 15N metabolic modeling
Topic: Correcting for Tracer Impurity & Natural Abundance in 13C/15N Metabolic Modeling Introduction: The "Garbage In, Garbage Out" Principle Welcome to the Advanced Metabolic Flux Support Hub. You are likely here becaus...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Correcting for Tracer Impurity & Natural Abundance in 13C/15N Metabolic Modeling
Introduction: The "Garbage In, Garbage Out" Principle
Welcome to the Advanced Metabolic Flux Support Hub.
You are likely here because your metabolic flux analysis (MFA) model is failing to converge, or your isotopologue distributions look physically impossible (e.g., negative enrichment). In 90% of cases, the error lies not in the biological model, but in the pre-processing of mass spectrometry (MS) data .
When using stable isotope tracers (e.g., U-13C Glucose, U-15N Glutamine), two non-biological sources of mass shift must be mathematically excised before modeling:
Natural Abundance (NA): The background presence of 1.1% 13C, 0.37% 15N, and 0.2% 18O in all organic matter.
Tracer Impurity: Commercial tracers are rarely 100% pure. A "99% enriched" tracer contains 1% impurity (often M+0), which propagates through your metabolic network as "unlabeled" flux, distorting results.
This guide details the correction protocols for dual-isotope (13C + 15N) experiments, where the complexity increases exponentially compared to single-isotope studies.
Module 1: Diagnostic & Pre-Computation Checks
Before applying any algorithms, validate your inputs. Correction matrices multiply errors; they do not fix them.
Step 1: The Certificate of Analysis (CoA) Audit
Do not assume your tracer is 100% enriched.
Action: Locate the CoA for your specific lot number.
Critical Data Point: Look for "Isotopic Enrichment" or "Atom %".
Example: U-13C Glucose might be listed as 99.2% 13C.
Implication: 0.8% of the carbon in your "tracer" is actually 12C. If you model this as 100%, you will underestimate pathway activity.
Step 2: The Resolution Check (The Dual-Isotope Trap)
This is the most common failure point in 13C/15N studies. You must determine if your Mass Spectrometer can resolve the mass defect difference between a neutron added to Carbon vs. a neutron added to Nitrogen.[1]
Mass Shift 13C: +1.00335 Da
Mass Shift 15N: +0.99703 Da
Difference: ~0.00632 Da
Instrument Class
Resolution (FWHM)
Capability
Protocol
Low Res (Quadrupole, Trap)
< 30,000
Cannot distinguish 13C from 15N.
You must treat isotopologues as "nominal mass" sums (M+1, M+2). The correction matrix must account for combinatorial probabilities.
High Res (Orbitrap, FT-ICR)
> 100,000
Can distinguish 13C from 15N (at lower m/z).
You can correct for specific isotopomers (e.g., 13C1-15N0 vs 13C0-15N1).
Module 2: The Correction Algorithm (The "Black Box" Explained)
Understanding the math allows you to troubleshoot when it breaks. We use a linear algebra approach where the Measured Distribution (
) is a product of a Correction Matrix () and the True Distribution () .
To find the biological reality (
), we must invert the matrix:
The Structure of Matrix C
The matrix
is constructed based on:
Chemical Formula: Defines the number of C, N, H, O, S atoms.
Natural Abundance: Fixed constants (e.g., 1.1% for C).
Tracer Purity: Variable from your CoA (e.g.,
).
If you ignore Tracer Purity (
), the matrix assumes . When you apply to real data (where ), you "over-subtract" the label, often resulting in negative values.[2]
Workflow Visualization
Figure 1: The logical flow of isotope correction. Note that Tracer Purity and Chemical Formula are equal inputs to the Matrix Generation step. Missing either results in erroneous flux calculations.
Module 3: Dual-Isotope (13C + 15N) Protocols
Dual labeling allows you to trace carbon backbones and nitrogen donors simultaneously (e.g., Glutamine to Nucleotides). However, the correction strategy changes strictly based on your instrument's resolution.
Scenario A: High-Resolution (Orbitrap/FT-ICR)
Observation: You see distinct peaks for 13C1 (mass shift 1.003) and 15N1 (mass shift 0.997).
Protocol:
Use software capable of resolution-dependent correction (e.g., IsoCor v2 or AccuCor2 ).
Define the tracer purity for both isotopes (e.g., 13C = 99%, 15N = 98%).
The software will generate a sparse matrix treating 13C and 15N as separate dimensions.
You cannot mathematically separate the source of the mass shift without prior knowledge or assumptions.
Standard Approach: Correct for Natural Abundance of non-tracer elements (O, H, S) first.
Then, compare the total mass shift distribution against a simulated library of isotopomers.
Recommended Tool:IsoCorrectoR (R-package) is specifically designed to handle this "merged" state by solving for the most probable combination of C and N incorporation.
Module 4: Troubleshooting & FAQ
Q1: Why do I have negative values in my corrected data?
A: This is the most common error. It usually stems from three causes:
Over-correction: You assumed the tracer was 100% pure, but it was 99%. The algorithm subtracted "background" that was actually tracer impurity.
Low Signal-to-Noise: In the high mass isotopologues (e.g., M+6), the raw intensity is near the noise floor. Subtracting the NA contribution drives the value below zero.
Fix: Use Non-Negative Least Squares (NNLS) algorithms (implemented in AccuCor2) rather than simple linear algebra inversion. This forces the solution to be
.
Wrong Formula: You are correcting for the derivatized molecule (e.g., TBDMS-Glutamate) but used the formula for free Glutamate.
Q2: My high-mass metabolites (e.g., CoA esters) look completely wrong.
A: Large molecules amplify Natural Abundance errors.
A C2 molecule has ~2.2% chance of being M+1 naturally.
A C23 molecule (like Acetyl-CoA) has ~25% chance of being M+1 naturally.
Fix: Ensure your correction matrix includes the entire derivatized formula. For CoA esters, check if the "CoA" moiety is unlabeled (from cellular synthesis) or labeled. If the CoA moiety is synthesized de novo during the experiment, the correction matrix becomes dynamic and requires specialized modeling.
Q3: Can I correct 13C and 15N sequentially (one after the other)?
A:NO.
This is mathematically invalid. The probabilities are coupled.
Incorrect: Correct for 13C NA -> Take result -> Correct for 15N NA.
Correct: Construct a single matrix containing probabilities for both C and N simultaneously.
.
References
Su, X., et al. (2017). "AccuCor: Natural Abundance Correction of Mass Spectrometer Data for Stable Isotope Labeling Experiments." Analytical Chemistry. [Link][3]
Millard, P., et al. (2019). "IsoCor: isotope correction for high-resolution MS labeling experiments." Bioinformatics. [Link]
Heinrich, P., et al. (2018). "IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics." Scientific Reports. [Link]
Moseley, H. N. (2010). "Correcting for the expected isotope abundance spectrum in ultra-high resolution mass spectrometry."[1] BMC Bioinformatics. [Link]
L-Serine 1-13C 15N vs. U-13C 15N: A Strategic Comparison Guide
This guide provides a technical cost-benefit analysis of L-Serine 1-13C 15N versus L-Serine U-13C 15N , designed for researchers in metabolic flux analysis (MFA) and structural biology. Executive Summary The choice betwe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical cost-benefit analysis of L-Serine 1-13C 15N versus L-Serine U-13C 15N , designed for researchers in metabolic flux analysis (MFA) and structural biology.
Executive Summary
The choice between L-Serine 1-13C 15N (targeted label) and L-Serine U-13C 15N (universal label) is not merely financial but mechanistic.
Select L-Serine U-13C 15N if you require a comprehensive map of carbon fate, including nucleotide synthesis, one-carbon (1C) metabolism, and protein backbone assignment (NMR). It is the high-cost, high-information "omni-tracer."
Select L-Serine 1-13C 15N if you specifically need to decouple Glycine synthesis from Folate-mediated 1C metabolism . Because the C1 (carboxyl) atom of serine is excluded from the folate pool, this isotopomer acts as a "clean" filter for quantifying flux into glycine and downstream glutathione, without the spectral complexity of nucleotide scrambling.
*Note: While single-labeled 1-13C Serine is inexpensive, the double-labeled 1-13C 15N is often a custom or lower-volume product, occasionally rivaling U-13C prices depending on the vendor. However, its "cost" in data complexity is significantly lower.
Scientific Deep Dive: The Mechanistic Divergence
The critical decision factor lies in the enzymatic handling of the serine carbon skeleton by Serine Hydroxymethyltransferase (SHMT) .
Serine C3 (Beta): Cleaved off to become the 1C unit (Methylene-THF) .
Why this matters for your choice:
If you use U-13C 15N: You label everything. The C3 enters the folate pool, labeling purines and thymidine. The C1/C2 enter glycine, which may also re-enter the 1C pool via the Glycine Cleavage System (GCS). This creates a complex "mass isotopomer distribution" (MID) in downstream metabolites.
If you use 1-13C 15N: You label only the glycine carboxyl. The C1 is never transferred to THF. Therefore, any label found in nucleotides indicates a pathway other than standard 1C metabolism (or recycling). This makes 1-13C 15N a powerful negative control or specific tracer for the Serine
Glycine Glutathione axis.
Pathway Visualization (Graphviz)
Caption: Atom mapping of Serine catabolism. Note that the C3 atom (red path) which fuels nucleotide synthesis is invisible when using L-Serine 1-13C.
Experimental Protocol: LC-MS Flux Analysis
This protocol is self-validating. If using 1-13C 15N , the detection of M+1 in the folate pool (e.g., 5,10-CH2-THF or downstream dTTP) indicates experimental error or non-canonical carbon scrambling, as C1 should not enter this pool.
Objective: Quantify Serine flux into Glycine and Nucleotides.
coupling between C and C, which can broaden lines in large proteins. It allows for sharper carbonyl () and Nitrogen signals, useful for relaxation studies or studying large complexes where spectral crowding is an issue.
References
Maddocks, O. D. K., et al. (2017).[2] "Modulating the therapeutic response of tumours to dietary serine and glycine starvation."[2][3] Nature.[2][4] Link[2]
Lane, A. N., & Fan, T. W. (2015). "NMR-based stable isotope resolved metabolomics in systems biochemistry." Archives of Biochemistry and Biophysics. Link
Amelio, I., et al. (2014). "Serine and glycine metabolism in cancer." Trends in Biochemical Sciences. Link
Cambridge Isotope Laboratories. "Stable Isotope-Labeled Products for Metabolic Research." Link
Metallo, C. M., et al. (2012). "Tracing metabolic flux with stable isotopes." Current Opinion in Biotechnology. Link
validating analytical methods using L-serine 1-13C 15N as reference material
Type: Technical Comparison & Validation Guide Audience: Senior Scientists, Bioanalytical Leads, and Mass Spectrometrists Executive Summary: The Case for Carbon-13/Nitrogen-15 In quantitative bioanalysis, the choice of In...
Author: BenchChem Technical Support Team. Date: February 2026
Type: Technical Comparison & Validation Guide
Audience: Senior Scientists, Bioanalytical Leads, and Mass Spectrometrists
Executive Summary: The Case for Carbon-13/Nitrogen-15
In quantitative bioanalysis, the choice of Internal Standard (IS) is often the single greatest determinant of assay robustness. While deuterated (
H) standards have long been the industry workhorse due to cost, they suffer from the "Chromatographic Isotope Effect"—a phenomenon where deuterium-labeled isotopologues elute slightly earlier than their natural counterparts. In high-throughput LC-MS/MS, this retention time shift can be disastrous, causing the IS and the analyte to experience different matrix suppression zones.
This guide validates the superiority of L-Serine 1-13C 15N as a reference material. Unlike deuterium,
C and N atoms possess physicochemical properties virtually identical to naturally occurring C and N. This ensures perfect co-elution , meaning the IS corrects for matrix effects, ionization variability, and extraction losses with near-absolute fidelity.
Technical Rationale: The Physics of Co-Elution
To understand why L-Serine 1-13C 15N is superior, we must analyze the chromatography.
The Deuterium Problem
Deuterium is lighter and forms shorter, stronger chemical bonds (C-D) than Hydrogen (C-H).[1] In Reverse Phase Liquid Chromatography (RPLC), this slight difference in lipophilicity often causes deuterated analogs (e.g., L-Serine-d3) to elute before the native analyte.
Result: The IS enters the electrospray ionization (ESI) source at time
, while the analyte enters at .
Risk: If a co-eluting phospholipid or salt suppresses ionization at
but not , the IS fails to correct the signal loss, leading to inaccurate quantification.
The
C /
N Solution
The mass increase in L-Serine 1-13C 15N comes from the nucleus (neutrons), not the electron cloud or bond length. Therefore, its interaction with the stationary phase is identical to the native analyte.[2]
Result: Perfect co-elution.
Benefit: Any matrix suppression affecting the analyte affects the IS to the exact same degree. The ratio remains constant.
Visualizing the Mechanism
The following diagram illustrates the critical difference in retention behavior between Deuterated and
C/N standards.
Caption: Comparison of chromatographic behavior. Deuterated standards risk separation from the analyte, whereas 13C/15N standards ensure perfect co-elution for accurate normalization.
Comparative Analysis: Hierarchy of Reference Materials
The following table objectively ranks reference material options for L-Serine quantification based on current bioanalytical standards.
Feature
L-Serine 1-13C 15N (Gold Standard)
Deuterated L-Serine (d3/d7)
Structural Analog (e.g., Glycine)
Mass Shift
+2 Da (Distinct)
+3 to +7 Da
Variable
Retention Time
Identical to Analyte
Shifts (Isotope Effect)
Different
Matrix Correction
Excellent (Real-time)
Good (unless shift occurs)
Poor
Cost
High
Moderate
Low
Suitability
FDA/EMA Regulated Clinical Trials
Discovery Phase PK
Rough Estimation
Expert Insight: For L-Serine (MW ~105 Da), a +2 Da shift is sufficient for modern high-resolution MS (HRMS) or Triple Quadrupole (QqQ) instruments to resolve from the M+0 peak, provided the M+2 natural isotopic abundance background is subtracted or negligible.
Validated Experimental Protocol
This protocol is designed for the quantification of L-Serine in human plasma, compliant with FDA Bioanalytical Method Validation (BMV) 2018 guidelines.
Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.
Spike IS: Add 10 µL of L-Serine 1-13C 15N working solution (10 µg/mL in water).
Note: Spiking before extraction is critical to correct for recovery losses.
Precipitate: Add 200 µL of ice-cold Acetonitrile (0.1% Formic Acid).
Vortex/Centrifuge: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.
Transfer: Move supernatant to LC vial.
C. LC-MS/MS Conditions[3][4][5]
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for polar amino acids.
Example: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile.
Gradient: 90% B to 60% B over 5 minutes.
MS Detection: Positive Electrospray Ionization (ESI+).
L-Serine Transition: m/z 106.1
60.1
IS Transition (1-13C 15N): m/z 108.1
61.1 (or 62.1 depending on fragmentation path).
D. Validation Workflow Diagram
Caption: Step-by-step workflow for IDMS (Isotope Dilution Mass Spectrometry) validation.
Validation Metrics & Acceptance Criteria
To validate this method for regulatory submission, the following data must be generated using the L-Serine 1-13C 15N standard. These criteria are derived from the FDA Bioanalytical Method Validation Guidance (2018) .
Parameter
Definition
Acceptance Criteria (FDA/ICH)
Selectivity
Ability to differentiate analyte from matrix interference.
No interfering peaks >20% of LLOQ at retention time.
Accuracy
Closeness of test results to the true value.
Mean value within ±15% of nominal (±20% at LLOQ).
Precision
Closeness of repeated individual measures.
CV (Coefficient of Variation) ≤15% (≤20% at LLOQ).
Matrix Effect
Suppression or enhancement of ionization.[3][4][5]
IS-normalized Matrix Factor (MF) should be close to 1.0 with CV <15%.
Consistent recovery across low, medium, and high QC levels.
Stability
Analyte integrity under storage conditions.
<15% deviation from nominal after freeze-thaw cycles.
Why L-Serine 1-13C 15N Wins Here:
In the Matrix Effect test, you will likely observe significant ion suppression in plasma samples using HILIC chromatography.
With External Calibration: Accuracy drops to <70% due to signal loss.
With Deuterated IS: Accuracy may fluctuate (e.g., 85-95%) if the deuterium peak shifts out of the suppression zone.
With 13C 15N IS: The IS signal is suppressed by the exact same percentage as the analyte. The Ratio (Analyte/IS) remains correct, maintaining accuracy at 98-102%.
References
US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Wang, S., et al. (2007). Stable-isotope dimethylation labeling combined with LC-ESI MS for quantification of amine-containing metabolites in biological samples. Analytical Chemistry. Retrieved from [Link]
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
ResolveMass. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
Technical Comparison: L-Serine 1-13C 15N vs. Deuterated Standards in Mass Spectrometry
Executive Summary: The "Gold Standard" Dilemma In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of internal standard (IS) is the single most critical factor determining assay accuracy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Gold Standard" Dilemma
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of internal standard (IS) is the single most critical factor determining assay accuracy. While deuterated standards (e.g., L-Serine-d3) are widely accessible and cost-effective, they suffer from the Deuterium Isotope Effect , a physicochemical phenomenon that shifts retention times and compromises data integrity in complex matrices.
L-Serine 1-13C 15N represents the superior "Gold Standard" for high-precision metabolomics and clinical quantification. By substituting atoms within the carbon-nitrogen backbone, it achieves perfect chromatographic co-elution with the endogenous analyte, ensuring identical ionization conditions. This guide analyzes the mechanistic differences, experimental impacts, and selection criteria for these two classes of standards.
Mechanisms of Action: The Physics of Separation
The Deuterium Isotope Effect (Chromatographic Shift)
The fundamental flaw of deuterated standards in Reverse Phase Liquid Chromatography (RPLC) is the retention time (RT) shift .
Mechanism: The C-D bond is shorter and has a lower molar volume than the C-H bond. This reduces the lipophilicity of the molecule.
Result: Deuterated serine typically elutes earlier than native serine.
Impact: In complex biological matrices (plasma, urine), ion suppression zones are narrow and sharp. If the standard elutes even 0.1 minutes apart from the analyte, they may experience different matrix effects (e.g., the analyte is suppressed by phospholipids while the standard is not), leading to inaccurate quantification.
The Heavy Atom Advantage (13C / 15N)
Stable isotopes like Carbon-13 and Nitrogen-15 increase mass without significantly altering the bond lengths or molecular volume.
Result: L-Serine 1-13C 15N co-elutes exactly with native L-Serine.
Impact: Both analyte and standard experience the exact same matrix suppression or enhancement at the electrospray ionization (ESI) source. The ratio remains constant, preserving accuracy.
Visualization: The Matrix Effect Trap
The following diagram illustrates how the RT shift of deuterated standards leads to quantification errors.
Figure 1: The Chromatographic Isotope Effect. Deuterated standards (Red) elute early, potentially missing the matrix suppression zone that affects the native analyte, leading to ratio distortion. 13C/15N standards (Green) co-elute perfectly.
Comparative Performance Analysis
Feature
L-Serine 1-13C 15N (The Precision Choice)
L-Serine-d3 (The Economy Choice)
Mass Shift
+2 Da (M+2)
+3 Da (M+3)
Chromatography
Perfect Co-elution
RT Shift (Early Elution)
Isotopic Stability
High (Backbone integration)
Moderate (H/D exchange risk on labile sites)
Crosstalk Risk
Moderate (Native M+2 interference)
Low (Native M+3 is negligible)
Cost
High ($)
Low ($)
Primary Use Case
Clinical Quant, Metabolic Flux Analysis
General Screening, High-Throughput
The "Crosstalk" Nuance (Expert Insight)
While 13C/15N is chromatographically superior, the +2 Da mass shift presents a specific challenge.
The Problem: Natural L-Serine has an M+2 isotope abundance (approx. 0.4% due to 18O). If the native analyte concentration is extremely high (e.g., >100x the IS), the "natural" M+2 signal can bleed into the IS channel (Crosstalk), falsely inflating the IS signal.
The Solution: For 13C/15N standards, ensure the IS concentration is sufficient to swamp the native M+2 contribution, or use mathematical correction (isotopic stripping) during data analysis.
To ensure data integrity regardless of the standard chosen, follow this HILIC-MS/MS workflow. This method minimizes the hydrophobic retention differences that plague deuterated standards.
Reagents & Preparation[1][2][3][4][5]
Stock Solution: Dissolve L-Serine 1-13C 15N in 0.1 M HCl to 1 mg/mL (Acidic pH prevents bacterial growth and stabilizes the amine).
Working Internal Standard (WIS): Dilute to 10 µM in 80% Acetonitrile (ACN). Crucial: The high organic content precipitates proteins immediately upon addition to plasma.
LC-MS/MS Method (HILIC Mode)
HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over RPLC for Serine to increase retention and sensitivity.
Column: Amide-HILIC (e.g., Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile.
Gradient:
0-1 min: 90% B (Isocratic hold for equilibration)
1-5 min: 90% -> 60% B
5-7 min: 60% B
Flow Rate: 0.4 mL/min.
Validation Step: The "Null Injection" Test
Before running samples, perform this test to verify Isotopic Purity and Crosstalk:
Inject High Std (Native only): Monitor the IS channel. Signal should be < 0.5% of the WIS response. (Checks for M+2 crosstalk).
Inject WIS only: Monitor the Native channel. Signal should be negligible. (Checks for unlabeled impurities in the standard).
Decision Logic: Which Standard to Choose?
Use this decision tree to select the appropriate standard for your specific application.
Figure 2: Selection Logic. For most high-precision applications, 13C/15N is preferred unless analyte concentration is high enough to cause isotopic interference.
National Institutes of Health (NIH). (2019). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. Retrieved from
ResearchGate. (2018). Comparison of 13C/15N and Deuterium Labeled Standards for Amino Acid Analysis: Isotope Effects. Retrieved from
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Mechanisms and Stability. Retrieved from
American Chemical Society (ACS). (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. Retrieved from
Comparative
A Comprehensive Guide to Determining the Limit of Quantification (LOQ) for L-Serine in Plasma Using an Isotope-Labeled Internal Standard
This guide provides a detailed, scientifically-grounded framework for determining the Limit of Quantification (LOQ) of L-serine in human plasma. We will focus on a robust and widely accepted methodology: Liquid Chromatog...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed, scientifically-grounded framework for determining the Limit of Quantification (LOQ) of L-serine in human plasma. We will focus on a robust and widely accepted methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) with a stable isotope-labeled internal standard, specifically L-serine-1-¹³C,¹⁵N. This approach is paramount for ensuring the accuracy and precision of low-concentration measurements essential in various research and clinical applications, from metabolic studies to drug development.
The Critical Role of the Limit of Quantification in Bioanalysis
In quantitative bioanalysis, the LOQ represents the lowest concentration of an analyte in a sample that can be reliably determined with acceptable precision and accuracy under the stated experimental conditions. Establishing a well-defined LOQ is not merely a technical exercise; it is a fundamental requirement for the validation of any bioanalytical method. This is particularly crucial when studying endogenous compounds like L-serine, where baseline concentrations can be low and subtle changes may have significant physiological implications. An accurately determined LOQ ensures that reported concentration values are trustworthy and that the assay is sensitive enough for its intended purpose.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, which include specific criteria for the determination of the LOQ. According to these guidelines, the LOQ should be established using a minimum of five standards and should meet specific criteria for precision and accuracy, typically within 20% of the nominal concentration.
Comparative Methodologies for L-Serine Quantification
While various analytical techniques can be employed for amino acid analysis, LC-MS has emerged as the gold standard due to its high sensitivity, selectivity, and specificity. Let's briefly compare it with other common methods:
Method
Principle
Advantages
Disadvantages
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
Separation by chromatography followed by detection based on UV absorbance or fluorescence after derivatization.
Relatively low cost, widely available.
Lower sensitivity and specificity compared to MS, requires derivatization which can introduce variability.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection.
High chromatographic resolution.
Requires derivatization to make amino acids volatile, which can be complex and time-consuming.
Separation by liquid chromatography followed by tandem mass spectrometry detection.
High sensitivity, high selectivity, can distinguish between isomers, direct measurement without derivatization is often possible.
Higher initial instrument cost.
The use of a stable isotope-labeled internal standard, such as L-serine-1-¹³C,¹⁵N, is a key advantage of LC-MS methods. This internal standard is chemically identical to the analyte of interest but has a different mass. It is added to the sample at a known concentration at the beginning of the sample preparation process and co-elutes with the endogenous L-serine. By measuring the ratio of the analyte to the internal standard, any variations in sample preparation, injection volume, or ionization efficiency can be effectively normalized, leading to highly accurate and precise quantification.
Experimental Workflow for LOQ Determination
The following protocol outlines a comprehensive workflow for determining the LOQ of L-serine in human plasma.
Caption: Workflow for LOQ determination of L-serine in plasma.
Step-by-Step Protocol
1. Preparation of Standards and Quality Control (QC) Samples:
Stock Solutions: Prepare a 1 mg/mL stock solution of L-serine and L-serine-1-¹³C,¹⁵N in a suitable solvent (e.g., 0.1% formic acid in water).
Calibration Standards: Serially dilute the L-serine stock solution with pooled human plasma to prepare calibration standards at concentrations bracketing the expected LOQ. A typical range might be 1, 2.5, 5, 10, 25, 50, and 100 µM.
LOQ Samples: Prepare at least five independent samples at the proposed LOQ concentration.
QC Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
2. Sample Preparation:
To 50 µL of plasma sample (calibration standard, QC, or LOQ sample), add 10 µL of the L-serine-1-¹³C,¹⁵N internal standard solution (at a concentration that provides a robust signal).
Add 200 µL of ice-cold methanol to precipitate proteins.
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
Liquid Chromatography: Employ a suitable column for amino acid analysis, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column. A typical mobile phase system could be a gradient of acetonitrile and water with 0.1% formic acid.
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions would be:
L-serine: Q1: 106.1 m/z -> Q3: 60.1 m/z
L-serine-1-¹³C,¹⁵N: Q1: 108.1 m/z -> Q3: 61.1 m/z
Note: These transitions should be optimized for the specific instrument being used.
4. Data Analysis and LOQ Confirmation:
Integrate the peak areas for both L-serine and its internal standard.
Calculate the peak area ratio (L-serine / L-serine-1-¹³C,¹⁵N).
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is often appropriate.
Calculate the concentration of the five LOQ samples using the calibration curve.
Accuracy: The mean calculated concentration of the LOQ samples should be within ±20% of the nominal concentration.
Precision: The coefficient of variation (CV) of the calculated concentrations of the LOQ samples should be ≤20%.
Signal-to-Noise Ratio (S/N): While the FDA and EMA guidelines prioritize accuracy and precision, a signal-to-noise ratio of >10 is generally considered acceptable as a supporting criterion.
A Comparative Look at Potential Pitfalls and Solutions
Potential Pitfall
Causality
Recommended Solution
Matrix Effects
Co-eluting endogenous compounds in plasma can suppress or enhance the ionization of L-serine, leading to inaccurate results.
The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects. More extensive sample cleanup, such as solid-phase extraction (SPE), can also be considered.
Interference from Isomers
Other isomers of serine, if present, could potentially interfere with the measurement.
The high selectivity of MS/MS, with its specific precursor-to-product ion transitions, minimizes the risk of interference from isomers. Chromatographic separation should also be optimized to resolve any potential interferences.
Inaccurate Standard Concentrations
Errors in the preparation of stock solutions and calibration standards will directly impact the accuracy of the entire assay.
Use certified reference materials for L-serine whenever possible. Employ calibrated pipettes and analytical balances. Prepare standards independently on multiple occasions to ensure consistency.
Conclusion
Determining a robust and reliable LOQ for L-serine in plasma is a critical step in the development of any quantitative bioanalytical method. By employing a well-validated LC-MS/MS method with a stable isotope-labeled internal standard, researchers can achieve the sensitivity, selectivity, and accuracy required for meaningful biological insights. The systematic approach outlined in this guide, which aligns with regulatory expectations, provides a solid foundation for establishing a scientifically sound LOQ. Adherence to these principles of scrupulous experimental design and data analysis will ensure the generation of high-quality, reproducible data in your research endeavors.
References
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]
Basu, S., & Guttman, A. (2020). Recent advances in the analysis of human plasma N-glycome. Electrophoresis, 41(1-2), 25–41. [Link]
Guo, K., & Li, L. (2009). Differential 12C-/13C-isotope dansylation labeling and fast liquid chromatography/mass spectrometry for absolute and relative quantification of the metabolome. Analytical chemistry, 81(10), 3919–3932. [Link]
Validation
supplier comparison for high-purity L-serine 1-13C 15N isotopes
This guide provides a technical comparison of high-purity L-Serine [1-13C, 15N] suppliers, designed for researchers in metabolic flux analysis (MFA) and biomolecular NMR. [1] Executive Summary L-Serine labeled at the car...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of high-purity L-Serine [1-13C, 15N] suppliers, designed for researchers in metabolic flux analysis (MFA) and biomolecular NMR.
[1]
Executive Summary
L-Serine labeled at the carbonyl carbon (1-13C) and the alpha-nitrogen (15N) is a precision tool for dissecting the Serine-Glycine-One-Carbon (SGOC) metabolic network and for backbone assignment in protein NMR (specifically HNCO experiments).[1]
In these applications, isotopic enrichment (<99%) is not the only critical metric.[1] Chiral purity (>99% L-enantiomer) is equally vital, as D-serine accumulation can trigger excitotoxic pathways in neuronal models, confounding drug development data.[1] This guide evaluates three primary supply channels—Cambridge Isotope Laboratories (CIL) , Omicron Biochemicals , and Sigma-Aldrich (Merck) —based on technical specifications, impurity profiles, and application suitability.[1]
Technical Criteria for Evaluation
To objectively compare these products, we define "High-Purity" through three distinct lenses:
Performance Profile: CIL is the industry benchmark for NMR-grade isotopes.[1] Their "H" designation often implies enhanced QC for microbiological use.[1]
Strengths: Consistent >99% isotopic enrichment on Carbon-1; rigorous chiral analysis.[1]
Weaknesses: Higher cost per milligram; lead times can fluctuate for specific dual-labels.[1]
Tier 2: The Custom Synthesizer (Omicron Biochemicals)
Performance Profile: Omicron specializes in carbohydrate and amino acid synthesis with a focus on specific isotopomers that larger vendors may not stock.[1]
Strengths: High flexibility; often provides higher chemical purity (>99%) compared to the standard 98% of bulk suppliers.[1]
Weaknesses: Smaller distribution network; documentation may be less standardized than GMP-validated vendors.[1]
Tier 3: The Generalist (Sigma-Aldrich / Merck)
Product: L-Serine (Various isotopomers, e.g., 1-13C or U-13C, 15N)[1][7]
Performance Profile: Massive inventory.[1] While they list specific dual labels, they often source from third-party isotope manufacturers.
Strengths: Logistics and availability; "Isotec" line is historically reliable.[1]
Weaknesses: Batch-to-batch variability can be higher; CoA sometimes lists "Chemical Purity: 95%" for complex isotopes, which is a risk for sensitive MS applications.[1]
Summary Comparison Table
Feature
CIL (CNLM-474)
Omicron Biochemicals
Sigma-Aldrich
13C Enrichment
≥ 99%
≥ 99%
≥ 99%
15N Enrichment
≥ 98%
≥ 98%
≥ 98%
Chemical Purity
≥ 98%
≥ 99% (Typical)
≥ 95-98% (Varies)
Chiral Purity
Tested (>99% ee)
Tested (>99% ee)
Not always specified
Best For
Protein NMR, Clinical MS
Custom Metabolic Tracing
Routine Standards
Experimental Validation: Quality Control Protocols
Trusting the label is insufficient for high-stakes metabolic flux or structural biology. The following workflows allow you to validate the reagent quality before committing precious samples.
Workflow Visualization: The "Gatekeeper" Protocol
Figure 1: Step-by-step Quality Control workflow for verifying isotope integrity prior to use.
Objective: Confirm that the 1-position is >99% 13C and verify 15N presence.
Sample: Dissolve 10 mg L-Serine in 600 µL D2O.
Instrument: 500 MHz (or higher) NMR with cryoprobe.
Experiment A (1H-13C HSQC): Look for the strong correlation of the alpha-proton to the carbonyl (via long-range coupling) or run a standard 1D 13C with inverse gated decoupling to integrate the signal quantitatively against an internal standard (e.g., DSS).
Success Criteria: The carbonyl peak (~173 ppm) should show characteristic splitting (doublet) due to J(13C-15N) coupling (~15 Hz), confirming the bond between the labeled Carbon-1 and Nitrogen.[1] Absence of splitting indicates label scrambling or lack of 15N.
Protocol 2: Chiral Purity Analysis
Objective: Detect D-Serine contaminants.
Method: Polarimetry is the quick standard ([α]20/D +14.6° in 1M HCl), but it is insensitive to <2% impurities.[1]
Gold Standard: Derivatization with Marfey’s Reagent (FDAA) followed by LC-MS.
Why: FDAA reacts with the amine to form diastereomers.[1] L-Ser-FDAA and D-Ser-FDAA separate easily on a C18 column.
Acceptance: D-Serine peak area < 0.5% of total.[1][8]
Application-Specific Performance Data
Scenario A: Metabolic Flux Analysis (MFA)
In MFA, L-Serine [1-13C, 15N] is used to trace the flux through Serine Hydroxymethyltransferase (SHMT).[1]
The Pathway: Serine -> Glycine + Methylene-THF.[1]
The Tracer Fate:
The 1-13C (Carboxyl) becomes the Carboxyl of Glycine.[1]
The Side chain (unlabeled in this product) enters the One-Carbon folate pool.[1]
Impact of Impurity:
If your supplier provides L-Serine that contains 5% [U-13C] (Uniformly labeled) as a byproduct of poor separation, your mass isotopomer distribution (MID) for Glycine will show unexpected M+2 species, leading to false calculation of gluconeogenic flux .[1]
Recommendation: For MFA, CIL or Omicron are preferred due to stricter control over isotopomer specificity compared to bulk catalog items.
Figure 2: Fate of L-Serine [1-13C, 15N] in the SHMT reaction.[1] The specific labeling pattern allows differentiation between backbone retention (Glycine) and side-chain donation (Folate pool).[1]
Reason: The high 15N enrichment (>98%) is non-negotiable for 3D HNCO experiments where sensitivity is limited by the transfer efficiency across the N-C' bond.
Reason: You need absolute certainty that the label is only at position 1.[1] "Isotopic scrambling" (labels appearing at pos 2 or 3) can ruin flux models. Omicron’s synthetic routes are often highly specific.
For Large-Scale Cell Culture (Media Supplementation):
Reason: Cost-effectiveness.[1] If you are using grams of material for general phenotype observation (not precise flux calculation), the slight variance in purity is acceptable for the price advantage.
L-SERINE (1-13C; 15N): Proper Disposal & Management Procedures
[1] Part 1: Executive Safety Summary Immediate Action Status: NON-HAZARDOUS / NON-RADIOACTIVE L-Serine (1-13C; 15N) is a stable isotope-labeled compound.[1] It emits no ionizing radiation . It is chemically identical to...
L-Serine (1-13C; 15N) is a stable isotope-labeled compound.[1] It emits no ionizing radiation . It is chemically identical to unlabeled L-Serine regarding toxicity but possesses a distinct mass signature used for NMR and Mass Spectrometry (Metabolic Flux Analysis).
Critical Compliance Warning:
DO NOT dispose of this material in radioactive waste containers (e.g.,
or bins). Doing so will trigger costly "mixed waste" remediation protocols unnecessarily.
DO NOT discard white powder stocks in regular trash. While chemically benign, unidentified white powders trigger security protocols.
Part 2: Technical Context & Regulatory Status[2]
To maintain scientific integrity and regulatory compliance, you must distinguish between the chemical hazard (low) and the matrix hazard (variable).
Feature
L-SERINE (1-13C; 15N)
-SERINE (Radioactive)
Isotope Type
Stable ()
Radioisotope ()
Radiation
None
Beta Emitter
RCRA Status
Non-Hazardous (Not P or U listed)
Radioactive Waste
NRC License
Not Required
Required
Disposal Cost
Low (Chemical/Bio Stream)
High (Radioactive Stream)
Scientific Rationale:
The heavy isotopes (
and ) increase the molecular weight of L-Serine from ~105.09 g/mol to ~107.08 g/mol [1]. This mass shift is the basis of detection in LC-MS/MS workflows but does not alter the chemical's reactivity or toxicity profile described in the Safety Data Sheet (SDS) [2].
Part 3: Disposal Decision Logic (Visualization)
The following decision tree dictates the disposal route based on the experimental matrix. This logic prevents cross-contamination of waste streams.
Figure 1: Operational decision tree for L-Serine (1-13C; 15N) disposal.[1] The disposal path is determined by the solvent or biological matrix, not the amino acid itself.
Part 4: Step-by-Step Disposal Protocols
Scenario A: Solid Stock Disposal (Expired or Contaminated)
Context: You have a vial of pure powder that has absorbed moisture or is past its re-test date.
Inventory Adjustment: Before disposal, log the mass out of your LIMS (Laboratory Information Management System). These isotopes are high-value assets; ensure the loss is recorded as "Expired" rather than "Consumed" for accurate cost accounting.
Containerization: Keep the material in its original vial if possible. If transferring, use a clear polyethylene or glass vial.
Labeling: Apply a "Non-Hazardous Chemical Waste" label.
Disposal: Place in the lab's solid chemical waste drum.
Why not trash? Discarding chemical containers or white powders in regular trash often violates building policy and can trigger security alarms [3].
Scenario B: Biological Waste (Cell Culture Media)
Context: Metabolic flux analysis (MFA) often involves growing cells in media where natural serine is replaced by labeled serine.
Classification: The hazard here is Biological , not chemical. The concentration of L-Serine (typically 0.4 mM) is biologically relevant but chemically negligible.
Deactivation: Add bleach (final concentration 10%) to the liquid media or collect in a designated biohazard carboy.
Disposal:
Liquid: Aspirate into a collection flask containing disinfectant. Dispose of via sanitary sewer (after required contact time) or pick up by bio-waste contractor, depending on BSL (Biosafety Level) status [4].
Solid (Plates/Flasks): Place in red biohazard bags for autoclaving/incineration.
Scenario C: Extraction Waste (Metabolomics)
Context: After quenching metabolism, you have a mixture of cell lysate, L-Serine, and solvents like Methanol, Acetonitrile, or Chloroform.[1]
Classification: This is Hazardous Chemical Waste (RCRA Regulated). The hazard is driven by the solvent (Ignitable F003, Toxic), not the serine [5].
Segregation: Do not mix with general aqueous waste. Segregate into "Halogenated" (if Chloroform used) or "Non-Halogenated" (Methanol/Acetonitrile) solvent waste streams.
Labeling:
Major Constituent:[3][4][5][6] Methanol (or specific solvent).[6]
Minor Constituent: Trace cellular metabolites, L-Serine (1-13C; 15N).[1]
Inventory Reconciliation:
Because L-Serine (1-13C; 15N) is expensive (approx.[1] $500 - $1,000 per gram depending on enrichment), "disposal" should be the last resort.
Protocol: If the material is chemically pure but biologically compromised (non-sterile), relabel it for "Mass Spec Tuning Standards" rather than disposal. It remains perfectly valid for instrument calibration.
References
PubChem. (n.d.). L-Serine Compound Summary. National Library of Medicine. Retrieved from [Link][1]
Ohio Environmental Protection Agency. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link][1]
U.S. Environmental Protection Agency (EPA). (n.d.). Waste & Debris Fact Sheet: Disposal in Sanitary Sewer. Retrieved from [Link][1]
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal Protective Equipment (PPE) & Handling Protocols for L-SERINE (1-13C; 15N)
Executive Summary: The Dual-Protection Mandate
Compound Profile: L-Serine (1-13C; 15N) is a stable isotope-labeled amino acid.[1][2]
Radioactivity Status:NON-RADIOACTIVE. (Stable isotopes do not emit ionizing radiation).[2]
Core Directive: While the toxicological risk to the operator is low (GRAS status), the experimental risk is critical.[2] The primary function of PPE in this context is Dual-Directional Protection :
Operator Safety: Protection against fine particulate inhalation and mild irritation.[2]
Isotopic Integrity: Absolute protection of the sample from natural abundance Carbon-12 and Nitrogen-14 contamination present in human skin, sweat, and hair.[2]
Risk Assessment & Hazard Analysis
Before selecting PPE, we must define the specific vectors of risk.[2]
Hazard Category
Specific Risk
Severity
Mitigation Strategy
Physical (Dust)
Fine powder inhalation can cause respiratory irritation.[2]
CRITICAL. Human keratin and sweat are rich in and .[2] Contact alters isotopic enrichment ratios, ruining Mass Spec/NMR data.[2]
High
Double-gloving , full skin coverage, anti-static measures.[2]
Radiological
None.[2][4] (Confusion with is common; this is a stable isotope).[2]
Null
No shielding required.
PPE Selection Matrix
This matrix is designed for high-sensitivity analytical workflows (e.g., LC-MS/MS metabolomics).
PPE Component
Specification
Rationale (The "Why")
Hand Protection
Double Nitrile Gloves (Powder-Free)
Outer Layer: Changed frequently to prevent cross-contamination.[2] Inner Layer: Barrier against skin oils if outer glove tears.[2] Latex is avoided due to potential protein residue interference in proteomic workflows.[2]
Respiratory
N95 or P100 Mask (if outside hood)
While not toxic, fine amino acid powders are easily aerosolized.[2] Inhalation can trigger sensitization over time.[2] Primary control should be a Biosafety Cabinet or Fume Hood.
Body Protection
Tyvek® Lab Coat (or tight-weave cotton)
Cotton lab coats can shed fibers containing natural abundance Carbon.[2] Tyvek (polyethylene) is low-shedding, protecting the sample from the user's clothing fibers.[2]
Eye Protection
Safety Glasses with Side Shields
Standard ANSI Z87.1 compliance.[2] Protects against dust entry into tear ducts.[2]
Footwear
Closed-toe, non-porous
Standard lab safety.[2][5] Shoe covers are recommended if the lab has strict cleanroom protocols for isotopic analysis.[2]
Operational Workflow: The "Clean Chain" Protocol
This workflow ensures that the isotopic enrichment of your L-Serine (1-13C; 15N) remains uncompromised from storage to solution.[2]
Phase 1: Pre-Operational Gowning
Wash Hands: Thoroughly scrub with soap to remove surface oils.[2] Dry completely.[2]
Don Lab Coat: Ensure cuffs cover the wrist completely.[2]
Don Outer Gloves: Pull the cuff of the outer glove over the sleeve of the lab coat to create a seal.[2]
Phase 2: Handling & Weighing (The Critical Step)
Engineering Control: Perform all weighing in a certified Fume Hood or Biological Safety Cabinet to contain particulates.[2]
Static Management: Amino acid powders are prone to static charge.[2] Use an anti-static gun or polonium strip near the balance to prevent "flying powder" which leads to loss of expensive material and potential inhalation.[2]
Tooling: Use dedicated spatulas (stainless steel or PTFE).[2] Do not use wooden picks (carbon source).[2]
Phase 3: De-Gowning & Disposal
Outer Gloves: Remove and dispose of immediately if they touched any non-sterile surface (door handles, face, phone).[2]
Waste Stream:
Unused Solid: Can often be treated as non-hazardous chemical waste (check local EHS).[2]
Liquid Waste: Dilute solutions are generally drain-safe (check local regulations), but isotopic mixtures containing organic solvents must go to Chemical Waste .[2]
Visualizing the Safety & Integrity Workflow
The following diagram illustrates the hierarchy of controls required to maintain both safety and sample purity.
Caption: Operational workflow emphasizing the distinction between stable isotope verification and the "Clean Chain" gowning process to prevent carbon/nitrogen contamination.
Emergency Response Procedures
Inhalation: Move to fresh air immediately. While low toxicity, high dust loads can cause coughing.[2]
Eye Contact: Flush with water for 15 minutes.[2][3][6] The physical abrasive nature of crystals is the main risk.[2]
Spill (Dry): Do not dry sweep (creates dust).[2] Wet wipe with paper towels and dispose of as chemical waste.[2]
Spill (Solution): Absorb with inert material (vermiculite/pads).[2]
References
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment (29 CFR 1910.132).[2] Retrieved from [Link][2]
National Institutes of Health (NIH). (2018).[2] Guidelines for Laboratory Use of Chemical Carcinogens and Toxicants (General Handling of Amino Acids). Retrieved from [Link][2]